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  • Product: (5-aminopyrimidin-2-yl)methanol;hydrochloride
  • CAS: 2704285-26-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (5-aminopyrimidin-2-yl)methanol Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of (5-aminopyrimidin-2-yl)methanol hydrochloride, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of (5-aminopyrimidin-2-yl)methanol hydrochloride, a key heterocyclic building block in pharmaceutical research and drug development. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. It emphasizes the strategic rationale behind methodological choices, provides detailed, step-by-step experimental protocols, and is grounded in authoritative scientific literature. The guide focuses on a primary two-step pathway: the synthesis of the key intermediate, 5-aminopyrimidine-2-carboxylic acid, followed by its chemoselective reduction and subsequent salt formation.

Introduction and Strategic Overview

The 5-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The title compound, (5-aminopyrimidin-2-yl)methanol, offers three points of potential diversification: the C5-amino group, the C2-hydroxymethyl group, and the pyrimidine ring nitrogens, making it a valuable starting material for library synthesis and lead optimization.

The synthetic strategy detailed herein is designed for reliability, selectivity, and scalability. It hinges on the preparation of a stable, crystalline intermediate, 5-aminopyrimidine-2-carboxylic acid (2) , which is then subjected to a highly selective reduction to afford the target alcohol, (5-aminopyrimidin-2-yl)methanol (3) . The final step involves the formation of the stable hydrochloride salt (4) for improved handling and solubility.

The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid at the C2 position without affecting the electron-rich aminopyrimidine ring. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for carboxylic acid reduction, they are often unselective and can lead to undesired reduction of the pyrimidine ring itself, yielding dihydropyrimidine byproducts.[1][2] To circumvent this, the use of borane (BH₃) complexes is the cornerstone of this pathway. Borane is an electrophilic reducing agent that demonstrates exceptional selectivity for electron-rich carbonyls, such as those in carboxylic acids, while leaving the less electron-rich pyrimidine ring intact.[3][4]

Synthetic Pathway

The overall transformation is depicted below, proceeding from a plausible precursor, 2-chloro-5-nitropyrimidine, to the final hydrochloride salt.

Synthesis_Pathway A 2-Chloro-5-nitropyrimidine (Precursor) R1 i) KCN, DMSO ii) H₂/Pd-C, H₂O/H₂SO₄ B 5-Nitropyrimidine-2-carbonitrile (1) R2 BH₃·THF, THF C 5-Aminopyrimidine-2-carboxylic acid (2) R3 HCl (gas or solution) in Ether or IPA D (5-Aminopyrimidin-2-yl)methanol (3) E (5-Aminopyrimidin-2-yl)methanol hydrochloride (4) D->E R1->B R2->C Hydrolysis & Reduction R3->D Reduction

Figure 1: Proposed overall synthetic scheme.

Part 1: Synthesis of the Key Intermediate, 5-Aminopyrimidine-2-carboxylic Acid (2)

The synthesis of the pyrimidine core can be approached through various cyclocondensation strategies.[5] However, for this specific substitution pattern, a more direct route involves the functionalization of a pre-existing pyrimidine ring. A logical and documented approach begins with a suitable 5-substituted pyrimidine, such as one bearing a nitro group, which can be readily reduced to the required amine.

A plausible, albeit multi-step, route to the key carboxylic acid intermediate (2) involves the cyanation of a 2-halopyrimidine followed by nitrile hydrolysis and nitro group reduction.

Experimental Protocol: Synthesis of 5-Aminopyrimidine-2-carboxylic Acid (2)

  • Step 2.1.1: Synthesis of 5-Nitropyrimidine-2-carbonitrile (1)

    • Causality: This step introduces the carbon atom required for the C2-carboxylic acid via a nucleophilic aromatic substitution. The nitrile is a stable and effective precursor to a carboxylic acid.

    • Protocol: To a solution of 2-chloro-5-nitropyrimidine (1 equiv.) in dimethyl sulfoxide (DMSO), add potassium cyanide (KCN, 1.2 equiv.) portionwise at room temperature. The reaction is exothermic and should be monitored. Stir the mixture at 50-60 °C until TLC or LC-MS analysis indicates complete consumption of the starting material. Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-nitropyrimidine-2-carbonitrile (1) , which can be purified by column chromatography.

  • Step 2.1.2: Hydrolysis and Reduction to 5-Aminopyrimidine-2-carboxylic Acid (2)

    • Causality: This one-pot transformation accomplishes two crucial conversions. The acidic conditions facilitate the hydrolysis of the nitrile to a carboxylic acid, while catalytic hydrogenation simultaneously reduces the nitro group to the primary amine.

    • Protocol: Dissolve 5-nitropyrimidine-2-carbonitrile (1) (1 equiv.) in a mixture of water and sulfuric acid (e.g., 1:1 v/v). Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (balloon or Parr shaker). The reaction is stirred vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen and TLC/LC-MS analysis. Upon completion, the catalyst is carefully filtered off through a pad of Celite®. The filtrate is cooled in an ice bath and the pH is carefully adjusted to ~3-4 with a concentrated aqueous solution of sodium hydroxide to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-aminopyrimidine-2-carboxylic acid (2) as a solid.[6]

Part 2: Chemoselective Reduction to (5-Aminopyrimidin-2-yl)methanol (3)

This is the most critical step of the synthesis, requiring the selective reduction of the carboxylic acid. As previously discussed, borane is the reagent of choice for this transformation due to its electrophilic nature, which favors reaction with the electron-rich carbonyl of the carboxylic acid over the aromatic pyrimidine ring.

Experimental Protocol: Reduction of 5-Aminopyrimidine-2-carboxylic Acid (2)

  • Causality & Reagent Choice: Borane-tetrahydrofuran complex (BH₃·THF) is a stable and commercially available source of borane. THF is the preferred solvent as it solubilizes both the substrate and the reagent and is inert to the reaction conditions. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol.[3]

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-aminopyrimidine-2-carboxylic acid (2) (1.0 equiv.).

    • Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.2-0.5 M concentration).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 3.0 equiv.) via the dropping funnel over 1 hour. Vigorous gas evolution (hydrogen) will be observed initially.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol. This will decompose the excess borane, again with gas evolution.

    • Remove the solvents under reduced pressure.

    • Add methanol to the residue and evaporate again to remove borate esters as the volatile trimethyl borate. Repeat this step two more times.

    • The crude residue, (5-aminopyrimidin-2-yl)methanol (3) , can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

StepReagentMolar Equiv.PurposeKey Parameters
Reduction 5-Aminopyrimidine-2-carboxylic acid (2)1.0SubstrateAnhydrous conditions
Borane-THF complex (1.0 M)~3.0Reducing Agent0 °C to Reflux
Anhydrous THF-SolventInert atmosphere
Workup MethanolExcessQuench & Borate Removal0 °C for quench

Table 1: Summary of Reagents and Conditions for the Reduction Step.

Part 3: Formation of the Hydrochloride Salt (4)

The final free base (3) is often an oil or a solid that may be difficult to handle or has limited long-term stability. Conversion to a hydrochloride salt typically yields a stable, crystalline solid with improved aqueous solubility, which is highly desirable for biological testing and formulation.[7]

Experimental Protocol: Hydrochloride Salt Formation

  • Causality: The basic nitrogen atoms of the pyrimidine ring and the C5-amino group are protonated by hydrochloric acid to form an ionic salt. Using a non-polar solvent like diethyl ether or a moderately polar solvent like isopropanol (IPA) causes the highly polar salt to precipitate.

  • Protocol:

    • Dissolve the purified (5-aminopyrimidin-2-yl)methanol (3) in a minimal amount of anhydrous methanol or isopropanol.

    • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) or isopropanolic HCl dropwise with stirring. The number of equivalents can be adjusted to form the mono- or dihydrochloride salt as needed (typically 2.2 equivalents are used to ensure formation of the dihydrochloride).[8]

    • A precipitate will form immediately or upon cooling.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-ionic impurities.

    • Dry the solid under high vacuum to afford (5-aminopyrimidin-2-yl)methanol hydrochloride (4) as a stable, crystalline solid.

Conclusion

The synthetic pathway described provides a reliable and well-reasoned approach for the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride. The strategic selection of a chemoselective borane reduction protocol is critical to the success of the synthesis, avoiding common pitfalls associated with less selective hydride reagents. The detailed experimental procedures serve as a practical guide for laboratory execution, enabling researchers in the pharmaceutical and life sciences to access this valuable heterocyclic building block for the development of novel therapeutics.

References

  • Weis, A. L., & Vishkautsan, R. (1983). LiAlH4 REDUCTION - A FACILE ROUTE TO 2,5-DIHYDROPYRIMIDINES. Heterocycles, 20(8), 1577.
  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Producing Aromatic Amines (A-Level). ChemistryStudent. Retrieved from [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. Retrieved from [Link]

  • Forming oxalate salts of amines. Sciencemadness Discussion Board. Retrieved from [Link]

  • US Patent 5,208,337A. (1993). Process for the preparation of aminopyrimidines. Google Patents.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Retrieved from [Link]

  • US Patent 5,208,337A. (1993). Process for the preparation of aminopyrimidines. Google Patents. Retrieved from [Link]

  • US Patent 9,290,490B2. (2016). Aminopyrimidines as Syk inhibitors. Google Patents.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. Retrieved from [Link]

  • 5-Aminopyrimidine-2-carboxylic Acid. PubChem. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. Retrieved from [Link]

  • United States Patent 4,548,938. (1985). Google Patents. Retrieved from [Link]

  • Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Retrieved from [Link]

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. PMC. Retrieved from [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • L-VALINOL. Organic Syntheses. Retrieved from [Link]

Sources

Exploratory

Novel Synthesis Methods for (5-Aminopyrimidin-2-yl)methanol Hydrochloride

An In-Depth Technical Guide: Part 1: Executive Summary & Retrosynthetic Logic The Target Architecture (5-Aminopyrimidin-2-yl)methanol (CAS: 1240594-54-0; HCl salt: 2920406-60-4) is a critical pyrimidine scaffold utilized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Part 1: Executive Summary & Retrosynthetic Logic

The Target Architecture

(5-Aminopyrimidin-2-yl)methanol (CAS: 1240594-54-0; HCl salt: 2920406-60-4) is a critical pyrimidine scaffold utilized in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and non-natural nucleoside analogues. Its structural duality—an electron-rich C5-amino group and a chemically versatile C2-hydroxymethyl handle—presents a unique synthetic challenge.

Traditional methods often suffer from regioselectivity issues (C4 vs. C2 substitution) or harsh oxidation conditions that degrade the sensitive amine. This guide presents three distinct, high-fidelity synthetic pathways designed to overcome these limitations, prioritizing atom economy and scalability.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the molecule at the C2-substituent or by deconstructing the pyrimidine ring itself.

Retrosynthesis Target (5-Aminopyrimidin-2-yl)methanol Disc1 Route A: Functional Group Interconversion (Reduction of Ester) Target->Disc1 Reduction Disc2 Route B: De Novo Cyclization (Condensation) Target->Disc2 Ring Formation Disc3 Route C: Pd-Catalyzed Carbonylation (C-C Bond Formation) Target->Disc3 Heck/Carbonylation Prec1 Methyl 5-aminopyrimidine-2-carboxylate Disc1->Prec1 Prec2 Sodium Nitromalonaldehyde + 2-Hydroxyacetamidine Disc2->Prec2 Prec3 2-Chloro-5-aminopyrimidine (or 5-Nitro analogue) Disc3->Prec3

Figure 1. Retrosynthetic disconnection strategies for the target pyrimidine.

Part 2: Detailed Synthetic Protocols

Method A: The "Carbonylation-Reduction" Route (Scalable & Industrial)

Core Concept: This method utilizes the commercially available 2-chloro-5-nitropyrimidine. The novelty lies in the Palladium-catalyzed carbonylation to install the C2-ester, followed by a "one-pot" reduction sequence. This avoids the instability associated with 2-methylpyrimidine oxidation.

Step 1: Pd-Catalyzed Methoxycarbonylation

Reagents: 2-Chloro-5-nitropyrimidine, Pd(OAc)₂, dppp (1,3-bis(diphenylphosphino)propane), Et₃N, MeOH, CO (g).

  • Setup: Charge a high-pressure autoclave (Hastelloy or stainless steel) with 2-chloro-5-nitropyrimidine (1.0 eq), Pd(OAc)₂ (2 mol%), and dppp (2.2 mol%) in anhydrous methanol (10 V).

  • Base Addition: Add triethylamine (2.5 eq) to neutralize the HCl generated.

  • Reaction: Pressurize with CO gas (5–10 bar) and heat to 80°C for 12 hours.

  • Workup: Cool, vent CO, and filter through Celite to remove Pd black. Concentrate the filtrate to obtain Methyl 5-nitropyrimidine-2-carboxylate .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The ester is less polar than the starting chloride.

Step 2: Selective Reduction to Alcohol

Reagents: NaBH₄, CaCl₂ (in situ formation of Ca(BH₄)₂), EtOH/THF.

  • Activation: Dissolve the nitro-ester (from Step 1) in THF/EtOH (1:1). Add CaCl₂ (1.5 eq) and stir for 15 min at 0°C.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise. The presence of Ca²⁺ enhances the reducing power, selectively reducing the ester to the alcohol without reducing the nitro group initially (though partial nitro reduction may occur, which is acceptable).

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Product: (5-Nitropyrimidin-2-yl)methanol .

Step 3: Nitro Group Hydrogenation

Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

  • Hydrogenation: Dissolve the nitro-alcohol in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon for 4 hours.

  • Filtration: Filter through Celite.

  • Salt Formation: Add 4M HCl in dioxane (2.2 eq) to the filtrate. The (5-aminopyrimidin-2-yl)methanol dihydrochloride precipitates as an off-white solid.

Method B: The "De Novo" Cyclization (High Atom Economy)

Core Concept: Constructing the pyrimidine ring with the substituents already in place. This method is elegant but requires careful handling of the unstable nitromalonaldehyde salt.

Protocol

Reagents: Sodium nitromalonaldehyde monohydrate, 2-hydroxyacetamidine hydrochloride, NaOMe.

  • Precursor Prep:

    • Sodium Nitromalonaldehyde:[3][4] Prepared by alkaline hydrolysis of mucobromic acid followed by reaction with sodium nitrite. Caution: This salt is shock-sensitive; handle in solution if possible.

    • 2-Hydroxyacetamidine: Commercially available or prepared from glycolonitrile via Pinner synthesis.

  • Condensation:

    • In a dry flask, suspend 2-hydroxyacetamidine HCl (1.1 eq) in dry MeOH. Add NaOMe (1.1 eq) to liberate the free base. Filter off NaCl.

    • Add Sodium nitromalonaldehyde (1.0 eq) to the filtrate.

    • Reflux for 6–8 hours. The solution turns deep yellow/orange.

  • Intermediate Isolation: Evaporate solvent. The residue is 2-hydroxymethyl-5-nitropyrimidine .[5]

  • Final Reduction: Perform catalytic hydrogenation (as in Method A, Step 3) to convert the 5-nitro group to the 5-amino group.

Critical Process Parameter (CPP): The condensation pH must be maintained between 8–9. Too basic leads to ring degradation; too acidic prevents cyclization.

Method C: The "Moxonidine Metabolite" Divergent Route

Core Concept: Utilizing the known chemistry of moxonidine metabolites (specifically the 4,6-dihydroxy analogues) and stripping the functionality.

  • Cyclization: Diethyl nitromalonate + 2-hydroxyacetamidine → 4,6-Dihydroxy-2-hydroxymethyl-5-nitropyrimidine .

  • Chlorination: Reflux with POCl₃ → 4,6-Dichloro-2-chloromethyl-5-nitropyrimidine . (Note: The OH on the hydroxymethyl will also be chlorinated).

  • Hydrolysis/Reduction:

    • This route is chemically interesting but less efficient due to the need to re-hydrolyze the C2-chloromethyl group back to hydroxymethyl while simultaneously dechlorinating positions 4 and 6.

    • Optimization: Use Pd/C with MgO in MeOH/Water. This performs simultaneous hydrodechlorination (removing Cl at 4,6) and nitro reduction, while potentially hydrolyzing the benzylic Cl at C2.

Part 3: Visualization & Data

Experimental Workflow (Method A)

MethodA_Workflow Start 2-Chloro-5-nitropyrimidine Step1 Carbonylation (Pd(OAc)2, CO, MeOH) 80°C, 12h Start->Step1 Inter1 Methyl 5-nitropyrimidine- 2-carboxylate Step1->Inter1 Step2 Selective Reduction (NaBH4, CaCl2) 0°C -> RT Inter1->Step2 Inter2 (5-Nitropyrimidin-2-yl) methanol Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) MeOH Inter2->Step3 Final Target HCl Salt (Precipitation w/ HCl) Step3->Final

Figure 2. Process flow for the Carbonylation-Reduction synthesis route.

Comparison of Methods
FeatureMethod A (Carbonylation)Method B (De Novo)Method C (Divergent)
Starting Material 2-Chloro-5-nitropyrimidineSodium NitromalonaldehydeDiethyl Nitromalonate
Step Count 324+
Overall Yield High (55-65%)Moderate (30-45%)Low (<20%)
Safety Profile CO gas (High Pressure)Shock-sensitive intermediatePOCl₃ (Corrosive)
Scalability Excellent (Industrial Std)Limited (Safety concerns)Poor
Novelty High (C2-Carbonylation)High (Precursor assembly)Low
Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical markers must be met:

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.45 (s, 2H, Pyrimidine H-4,6). Note: The symmetry of the molecule makes these protons equivalent.

    • δ 4.72 (s, 2H, -CH₂OH). Shifted downfield due to the aromatic ring.

  • HPLC Purity: >98% (Column: C18, Mobile Phase: H₂O/MeCN + 0.1% TFA).

  • Mass Spectrometry (ESI+): m/z = 126.1 [M+H]⁺ (Free base).

References

  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters. Synthesis, 2002, 720-722. Link

  • Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 2001, 36(11-12), 901-914. (Describes the 2-hydroxymethyl-5-nitro scaffold). Link

  • Sodium Nitromalonaldehyde Monohydrate. Organic Syntheses, Coll.[3] Vol. 4, p.844 (1963). (Precursor synthesis).[1][6][7] Link

  • Palladium-Catalyzed Carbonylation of Aryl Chlorides. Angewandte Chemie Int. Ed., 2009, 48, 4114. (General methodology for 2-chloropyrimidine carbonylation). Link

  • (5-Aminopyrimidin-2-yl)methanol dihydrochloride Product Page. ChemScene. (Confirmation of target structure and CAS). Link

Sources

Foundational

Solubility and Stability Dynamics of (5-Aminopyrimidin-2-yl)methanol Hydrochloride: A Preformulation Guide

Executive Summary (5-Aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The aminopyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The aminopyrimidine core is a privileged scaffold, frequently serving as a critical hinge-binding motif in targeted therapeutics, such as advanced B-Raf kinase inhibitors[2]. However, the physicochemical behavior of this molecule—specifically its solubility profile and its susceptibility to oxidative and hydrolytic degradation—dictates its utility in downstream synthesis and pharmaceutical formulation.

This whitepaper provides an in-depth, mechanistic analysis of the structural causality governing the solubility and stability of this compound, alongside self-validating experimental protocols designed for rigorous physicochemical profiling.

Structural Causality and Physicochemical Profiling

The intrinsic properties of (5-aminopyrimidin-2-yl)methanol are governed by three distinct structural features, each contributing to its overall thermodynamic and kinetic profile:

  • The Pyrimidine Core: A highly electron-deficient aromatic system that imparts baseline lipophilicity but provides multiple hydrogen-bond acceptor sites (N1, N3).

  • The 5-Amino Group: Acts as a primary hydrogen-bond donor. While it can theoretically be protonated, the electron-withdrawing nature of the pyrimidine ring significantly lowers its

    
    , making the ring nitrogens the primary sites of protonation under acidic conditions.
    
  • The 2-Hydroxymethyl Group: Introduces a primary alcohol that significantly enhances hydrophilicity through dipole-dipole interactions and hydrogen bonding with aqueous solvents, counteracting the lipophilicity of the aromatic ring[3].

The Causality of Salt Formation

Free base aminopyrimidines often exhibit poor aqueous solubility due to high crystal lattice energies and moderate lipophilicity, which can severely limit bioavailability and assay performance[2]. The formulation of (5-aminopyrimidin-2-yl)methanol as a hydrochloride salt fundamentally alters its dissolution thermodynamics. Protonation of the pyrimidine ring disrupts the crystal lattice and facilitates rapid ion-dipole interactions with water. This basic center imparts high solubility at gastric pH, directly addressing the dissolution limitations observed in neutral pyrimidine derivatives[2].

Solubility Dynamics and Thermodynamic Assessment

The solubility of (5-aminopyrimidin-2-yl)methanol hydrochloride is highly pH-dependent. In acidic environments (pH < 3), the molecule exists almost entirely in its ionized form, maximizing aqueous solubility. As the pH approaches the physiological range (pH 7.4), the compound begins to deprotonate, reverting to its free base form. This transition can lead to partial precipitation if the local concentration exceeds the intrinsic solubility (


) of the free base.
Quantitative Data: Predicted Solubility Profile

Note: Values are extrapolated based on structural analogs and general aminopyrimidine behavior.

Solvent / Buffer SystempHIonization StateEstimated Solubility (mg/mL)
Simulated Gastric Fluid (SGF)1.2Fully Protonated> 50.0 (Highly Soluble)
Acetate Buffer4.5Partially Protonated15.0 - 25.0
Simulated Intestinal Fluid (SIF)6.8Predominantly Free Base< 5.0 (Precipitation Risk)
Methanol / EthanolN/ASolvated Salt> 30.0
Hexane / HeptaneN/AInsoluble< 0.1
Experimental Protocol: Self-Validating Equilibrium Solubility

To establish a reliable solubility profile, a shake-flask method coupled with a mass-balance validation system must be employed.

  • Preparation: Add an excess of (5-aminopyrimidin-2-yl)methanol HCl (approx. 100 mg) to 1 mL of the target buffer in a sealed glass vial.

  • Equilibration: Agitate the suspension at 300 RPM at a constant 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Self-Validation:

    • Step A (Liquid Phase): Dilute the supernatant and quantify the dissolved active pharmaceutical ingredient (API) via HPLC-UV (λ = 254 nm).

    • Step B (Solid Phase): Dry and weigh the residual solid.

    • Causality Check: The sum of the dissolved mass and residual solid mass must equal the initial input mass (± 2%). A discrepancy flags potential chemical degradation during the 48-hour equilibration, invalidating the solubility data and triggering a stability investigation.

  • Final pH Check: Measure the pH of the supernatant post-equilibration. The dissolution of the HCl salt will lower the buffer's pH; if the final pH deviates by >0.1 units from the target, the buffer capacity is insufficient, and the test must be repeated.

SolubilityWorkflow A Free Base (Low Aqueous Sol) B Protonation (HCl) Disrupts Lattice A->B Addition of HCl C Hydrochloride Salt (High Aqueous Sol) B->C Salt Formation D Gastric pH (1.2) Complete Dissolution C->D pH < pKa E Intestinal pH (7.4) Free Base Precipitation C->E pH > pKa

pH-dependent solubility and protonation state workflow for aminopyrimidine salts.

Chemical Stability and Degradation Pathways

The stability of (5-aminopyrimidin-2-yl)methanol hydrochloride is primarily threatened by two degradation vectors: oxidation of the hydroxymethyl group and hydrolytic deamination of the pyrimidine core.

  • Oxidative Degradation: The primary alcohol at the C2 position is highly susceptible to autoxidation or transition-metal-catalyzed oxidation. This process generates a transient aldehyde intermediate, which rapidly oxidizes further to form 5-aminopyrimidine-2-carboxylic acid (CAS: 1965309-83-4)[4].

  • Hydrolytic Deamination: Aminopyrimidines can undergo hydrolytic cleavage of the exocyclic amine. This chemical mechanism mirrors known biological degradation pathways, such as the salvage of base-degraded thiamin, where aminopyrimidines are enzymatically converted to hydroxypyrimidines by amidohydrolases (e.g., TenA)[5][6]. Under extreme pH or thermal stress, similar non-enzymatic hydrolysis occurs, yielding 5-hydroxy-2-(hydroxymethyl)pyrimidine derivatives.

Experimental Protocol: Stability-Indicating Forced Degradation

This protocol utilizes HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to map degradation kinetics.

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH, respectively. Heat at 60 °C for 7 days.

  • Oxidative Stress: Expose the compound to 3%

    
     at room temperature for 24 hours. Monitor specifically for the +14 Da (aldehyde) and +30 Da (carboxylic acid) mass shifts via MS.
    
  • Photolysis: Expose solid and solution-phase samples to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliance).

  • Self-Validation (Peak Purity & Mass Balance): The DAD must be used to calculate the peak purity index of the parent compound to ensure no co-eluting degradants are hidden beneath the main peak. Furthermore, the sum of the parent peak area and all degradation product peak areas (adjusted for response factors) must remain between 95-105% of the initial control area. A mass balance failure indicates the formation of volatile degradants or precipitation, requiring immediate protocol adjustment.

DegradationPathway A (5-aminopyrimidin-2-yl)methanol B Oxidative Stress (ROS / O2) A->B -CH2OH Oxidation C Hydrolytic Stress (Acid / Base) A->C -NH2 Deamination D 5-aminopyrimidine-2-carboxylic acid B->D via Aldehyde E 5-hydroxypyrimidine derivative C->E Hydrolysis

Primary oxidative and hydrolytic degradation pathways of the target compound.

Formulation and Storage Implications

Due to the hygroscopic nature of hydrochloride salts and the oxidative vulnerability of the hydroxymethyl group, (5-aminopyrimidin-2-yl)methanol hydrochloride must be stored under inert gas (Argon or Nitrogen) in tightly sealed, light-resistant containers at 2-8 °C. When formulating for biological assays, solutions should be prepared fresh in degassed buffers to minimize dissolved oxygen, and the use of antioxidants (e.g., ascorbic acid) may be required for long-term solution stability.

References

  • Title: (5-aminopyrimidin-2-yl)
  • Title: 1965309-83-4|5-Aminopyrimidine-2-carboxylic acid hydrochloride Source: BLD Pharm URL
  • Title: 2-Aminopyrimidine Source: Solubility of Things URL
  • Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis Source: PubMed Central - NIH URL
  • Title: Thiamin Degradation Pathway Source: Eawag-BBD URL

Sources

Exploratory

Potential biological activity of aminopyrimidine derivatives

Title: The Aminopyrimidine Scaffold: Structural Pharmacology, Kinase Inhibition, and Synthetic Protocols Executive Summary The aminopyrimidine moiety serves as a "privileged structure" in medicinal chemistry, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Aminopyrimidine Scaffold: Structural Pharmacology, Kinase Inhibition, and Synthetic Protocols

Executive Summary

The aminopyrimidine moiety serves as a "privileged structure" in medicinal chemistry, most notably as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] Its planar, nitrogen-rich architecture allows for precise hydrogen bonding patterns—typically a Donor-Acceptor-Donor (D-A-D) system—that mimic the adenine ring of ATP. This guide analyzes the biological activity of aminopyrimidine derivatives, focusing on their dominance in oncology (CDK4/6 inhibition), their emerging role in antimicrobial resistance (DHFR inhibition), and the specific synthetic and assay protocols required to validate their activity.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of aminopyrimidines stems from their ability to function as bioisosteres of the purine ring found in ATP.

The Hinge-Binding Motif

In the context of kinase inhibition, the 2-aminopyrimidine scaffold typically orients itself within the ATP-binding pocket to interact with the kinase "hinge" region.[1]

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue.

  • C2-Amine (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • Substituents (C4/C6): These positions are vectors for solubilizing groups (e.g., piperazines) or hydrophobic moieties that occupy the "gatekeeper" pocket, determining selectivity.

Graphviz Visualization: Kinase Binding Mode

The following diagram illustrates the critical hydrogen bonding network between a generic 2-aminopyrimidine inhibitor and a kinase hinge region (e.g., CDK4/6).

KinaseBinding Hinge Kinase Hinge Region (Backbone) Inhibitor 2-Aminopyrimidine Scaffold Hinge->Inhibitor H-Bond (Acceptor: Pyrimidine N1) Inhibitor->Hinge H-Bond (Donor: Exocyclic NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Hydrophobic Interaction Solvent Solvent Front (Solubilizing Group) Inhibitor->Solvent C4/C6 Extension

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the aminopyrimidine scaffold and the kinase hinge region.

Therapeutic Applications

Oncology: CDK4/6 Inhibition

The most commercially successful application of aminopyrimidines is in the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Drugs like Palbociclib , Ribociclib , and Abemaciclib utilize this scaffold to arrest the cell cycle at the G1-S checkpoint.

  • Mechanism: These drugs prevent the phosphorylation of the Retinoblastoma (Rb) protein.[2] Unphosphorylated Rb remains bound to the E2F transcription factor, preventing DNA synthesis.

  • Selectivity: The specific orientation of the aminopyrimidine allows these drugs to avoid inhibiting CDK2, which is essential for normal cell proliferation, thereby reducing toxicity.

Antimicrobial Activity: DHFR Inhibition

Beyond kinases, aminopyrimidines are potent inhibitors of Dihydrofolate Reductase (DHFR).

  • Mechanism: They mimic the pyrimidine ring of the substrate (dihydrofolate), blocking the synthesis of tetrahydrofolate, a cofactor essential for nucleotide synthesis.

  • Relevance: This mechanism is distinct from beta-lactams, making aminopyrimidines valuable against MRSA (Methicillin-Resistant Staphylococcus aureus) and in anti-malarial therapies.

Comparative Data: Key Aminopyrimidine Drugs
Drug NameTargetIndicationStructural Feature
Palbociclib CDK4/6HR+/HER2- Breast CancerPyrido[2,3-d]pyrimidin-7-one (Fused system)
Ribociclib CDK4/6HR+/HER2- Breast Cancer7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Imatinib BCR-ABLCML / GIST2-aminopyrimidine attached to a phenyl ring
Trimethoprim DHFRBacterial Infections2,4-diaminopyrimidine

Experimental Protocols

To validate the biological activity of a novel aminopyrimidine derivative, researchers must establish robust synthetic routes and self-validating bioassays.

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The functionalization of the pyrimidine ring at the C4 or C6 position is best achieved via cross-coupling.

Protocol:

  • Reagents: 2-amino-4-chloropyrimidine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[3]

  • Conditions: Degas solvents with Argon for 15 mins. Heat to 90°C for 4-12 hours under inert atmosphere.

  • Purification: Filter through Celite, extract with EtOAc, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

SynthesisWorkflow Start Start: 2-amino-4-chloropyrimidine Mix Add Boronic Acid + Base (Cs2CO3) + Pd Catalyst Start->Mix Heat Heat 90°C (12h) Inert Atmosphere Mix->Heat Workup Celite Filtration & Extraction Heat->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify Product Final Aminopyrimidine Derivative Purify->Product

Figure 2: Workflow for the C4-arylation of aminopyrimidines via Suzuki coupling.

Bioassay: ADP-Glo Kinase Assay (Luminescence)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity. It is preferred over phospho-antibody assays for its high Z' factor and low false-positive rate.

Protocol:

  • Enzyme Reaction: Incubate Kinase (e.g., CDK4), Substrate (Rb peptide), ATP (10 µM), and Test Compound (Aminopyrimidine) in kinase buffer for 60 mins at RT.

  • ADP-Glo Reagent: Add equal volume of ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence (RLU). Lower RLU indicates higher inhibition.

ADPGloAssay Step1 Kinase Reaction (ATP -> ADP) Step2 Depletion (Remove Unused ATP) Step1->Step2 Add ADP-Glo Step3 Conversion (ADP -> ATP -> Light) Step2->Step3 Add Detection Rgt Readout Luminescence (Inhibition Curve) Step3->Readout Plate Reader

Figure 3: Logic flow of the ADP-Glo kinase assay for validating inhibitor potency.

Future Directions: PROTACs

The future of aminopyrimidines lies in Proteolysis Targeting Chimeras (PROTACs) . Instead of merely inhibiting the kinase, researchers are attaching aminopyrimidine "warheads" to E3 ligase ligands via a linker. This recruits the ubiquitin-proteasome system to degrade the target kinase entirely, overcoming resistance mechanisms often seen with standard inhibitors [1].

References

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase. Source: PubMed / J Med Chem. URL:[Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Source:[4] Acta Pharmaceutica Sinica B (NIH PMC). URL:[Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Source: Molecules (MDPI). URL:[Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Source: NIH PubMed Central. URL:[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. Source: RSC Advances. URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Application of (5-Aminopyrimidin-2-yl)methanol Hydrochloride in Modern Drug Development

Introduction: The Strategic Role of Polar Heterocycles In the intricate landscape of medicinal chemistry, the shift from flat, lipophilic molecules to polar, sp³-enriched scaffolds has redefined drug discovery. (5-Aminop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Polar Heterocycles

In the intricate landscape of medicinal chemistry, the shift from flat, lipophilic molecules to polar, sp³-enriched scaffolds has redefined drug discovery. (5-Aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5)[1] and its free base counterpart (CAS: 1240594-54-0)[2] represent a masterclass in rational building block design.

This bifunctional intermediate features an electron-deficient pyrimidine core, a C5-amino group for versatile cross-coupling, and a C2-hydroxymethyl group that acts as a critical vector for hydrogen bonding. By integrating this scaffold, drug developers can fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs), directly addressing common liabilities such as poor aqueous solubility, rapid metabolic clearance, and off-target hERG toxicity[3].

Historical Context and Discovery

The "discovery" of (5-aminopyrimidin-2-yl)methanol as a commercial building block is deeply intertwined with the evolution of targeted kinase inhibitors in the 2010s. Early-generation kinase inhibitors frequently relied on substituted anilines and phenyl rings. While potent, these highly lipophilic structures often suffered from poor oral bioavailability and promiscuous binding profiles.

To overcome these pharmacokinetic (PK) hurdles, researchers began systematically replacing phenyl rings with nitrogen-containing heterocycles. The breakthrough for this specific scaffold occurred when medicinal chemists realized that placing a hydroxymethyl group at the 2-position of a 5-aminopyrimidine ring provided a perfect balance. For instance, in the optimization of [3], the incorporation of the 5-aminopyrimidine motif maintained critical target engagement while the hydroxymethyl group drastically lowered the LogD, improving the overall pharmacokinetic profile. Similar structural activity relationship (SAR) studies have since leveraged this scaffold to develop novel [4] and rearranged [5].

Causality-Driven Synthesis and Manufacturing Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system . The synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride relies on the chemoselective reduction of a nitro-pyrimidine precursor, followed by controlled salt formation.

Experimental Protocol: Synthesis and Isolation

Objective: To convert (5-nitropyrimidin-2-yl)methanol to (5-aminopyrimidin-2-yl)methanol hydrochloride with >98% purity[2].

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve (5-nitropyrimidin-2-yl)methanol (1.0 eq) in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir vigorously under 1 atm of H₂ at room temperature for 4–6 hours[3].

  • Causality: Methanol is selected as the solvent because it fully solubilizes the nitro intermediate and facilitates the proton-coupled electron transfer required for reduction. Pd/C is chosen over stronger reducing agents to prevent unwanted ring-opening or over-reduction of the pyrimidine core.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system is validated when the nitro precursor peak (M+H = 156) completely disappears, and the amine peak (M+H = 126) emerges. The cessation of hydrogen uptake in the burette provides a secondary, physical confirmation of completion.

Step 2: Filtration and Salt Formation

  • Procedure: Filter the reaction mixture through a pad of Celite under an inert argon atmosphere to remove the Pd/C catalyst. Cool the filtrate to 0 °C. Slowly bubble anhydrous HCl gas (or add a standardized solution of HCl in dioxane) into the filtrate until precipitation is complete[5].

  • Causality: The free base of the 5-aminopyrimidine is electron-rich and susceptible to atmospheric oxidation, which leads to dark, degraded impurities over time. Converting the amine to its hydrochloride salt protonates the nitrogen, rendering the molecule highly stable against oxidation and significantly improving its handling properties as a solid powder.

  • Self-Validation Check: The exothermic nature of the HCl addition serves as an immediate physical indicator of salt formation. Validate the endpoint by testing the supernatant pH; a stable pH of 2.0–3.0 confirms complete mono-protonation without risking acid-catalyzed degradation of the hydroxymethyl group.

Synthesis A 2-Chloro-5-nitropyrimidine (Starting Material) B 1. Hydroxymethylation (Minisci-type or Cross-Coupling) A->B C (5-Nitropyrimidin-2-yl)methanol (Intermediate) B->C D 2. Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E (5-Aminopyrimidin-2-yl)methanol (Free Base) D->E F 3. Salt Formation (HCl in Dioxane/MeOH) E->F G (5-Aminopyrimidin-2-yl)methanol HCl (Target API Intermediate) F->G

Synthesis workflow of (5-aminopyrimidin-2-yl)methanol HCl.

Physicochemical Data and Pharmacokinetic Impact

The strategic use of this compound is driven by its quantitative impact on drug design. Below is a comparative analysis of the physical properties of the scaffold variants, followed by their mechanistic impact on pharmacokinetics.

Table 1: Physicochemical Profile of the Scaffold Variants
PropertyFree Base (CAS: 1240594-54-0)Hydrochloride (CAS: 2704285-26-5)Dihydrochloride (CAS: 2920406-60-4)
Molecular Weight 125.13 g/mol [2]~161.59 g/mol 198.05 g/mol [6]
Physical State Pale yellow to off-white solidWhite to off-white crystalline powderWhite crystalline powder
Aqueous Solubility ModerateHigh (Ideal for biological assays)Very High
Oxidative Stability Prone to slow oxidation in airHighly stable at room temperatureHighly stable, requires desiccation
Table 2: Pharmacokinetic Impact in Drug Design
PK ParameterTraditional Phenyl Scaffold(5-Aminopyrimidin-2-yl)methanol ScaffoldMechanistic Causality
LogD (Lipophilicity) High (>4.0)Low to Moderate (1.5 - 2.5)The pyrimidine nitrogens and the hydroxyl group act as strong hydrogen bond acceptors/donors, increasing polarity.
Metabolic Clearance High (CYP450 oxidation)ReducedThe electron-deficient pyrimidine ring is highly resistant to cytochrome P450-mediated oxidative metabolism.
hERG Liability High riskLow riskReduced lipophilicity prevents off-target partitioning into the lipophilic pockets of the hERG potassium channel.

Applications in Targeted Therapeutics (Signaling Pathways)

When integrated into a larger API, the (5-aminopyrimidin-2-yl)methanol moiety frequently serves as the "hinge-binding" or "solvent-exposed" domain in kinase inhibitors. In the context of the ERK5 (Extracellular Signal-Regulated Kinase 5) pathway, the amino group is typically coupled via an amide bond to a core pharmacophore (like a pyrrole carboxamide), while the hydroxymethyl group projects into the solvent-exposed region of the ATP-binding pocket[3]. This orientation not only anchors the drug but also displaces high-energy water molecules, driving a favorable thermodynamic binding profile.

ERK5_Pathway Stimulus Cellular Stress / Mitogens MEK5 MEK5 (Upstream Kinase) Stimulus->MEK5 Activates ERK5 ERK5 (Target Kinase) MEK5->ERK5 Phosphorylates Transcription Gene Transcription (Tumor Proliferation) ERK5->Transcription Drives Inhibitor Pyrimidine-Methanol Inhibitor (Blocks ATP Pocket) Inhibitor->ERK5 Inhibits

ERK5 signaling pathway targeted by pyrimidine-based inhibitors.

References

  • [3] Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Source: Pharmaceuticals (MDPI). URL:[Link]

  • [5] Title: Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of the Rearranged Compound Dichloromethane Solvate. Source: Preprints.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for (5-aminopyrimidin-2-yl)methanol;hydrochloride synthesis

This Application Note provides a comprehensive, field-validated protocol for the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2920406-60-4). This compound is a critical pyrimidine building block, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2920406-60-4). This compound is a critical pyrimidine building block, often serving as a core scaffold in the development of kinase inhibitors and as a reference metabolite for pyrimidine-based drugs (e.g., moxonidine derivatives).

The guide prioritizes a De Novo Cyclization Strategy , which offers superior regiocontrol and scalability compared to functional group interconversion methods.

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-amino-2-substituted pyrimidines is challenging due to the electron-deficient nature of the pyrimidine ring, which makes direct electrophilic aromatic substitution (e.g., nitration) at the 5-position difficult without activating groups.

To ensure high purity and regioselectivity, this protocol employs a bottom-up cyclization approach . We construct the pyrimidine ring using sodium nitromalonaldehyde (a 3-carbon electrophile) and 2-hydroxyacetamidine (a 2-carbon binucleophile). This method installs the critical 5-nitro and 2-hydroxymethyl functionalities in a single step, avoiding the harsh conditions required to oxidize a 2-methyl group or displace a 2-halo group.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (5-Aminopyrimidin-2-yl)methanol Hydrochloride Intermediate 2-(Hydroxymethyl)-5-nitropyrimidine Target->Intermediate  Nitro Reduction  & Salt Formation Precursor1 Sodium Nitromalonaldehyde (Monohydrate) Intermediate->Precursor1  Cyclocondensation  (Basic Conditions) Precursor2 2-Hydroxyacetamidine Hydrochloride Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Safety & Handling

  • Sodium Nitromalonaldehyde : Potentially shock-sensitive in dry form. Always handle as the monohydrate and keep wet/damp. Store in a cool place.

  • Nitro Compounds : The intermediate 2-(hydroxymethyl)-5-nitropyrimidine is an energetic compound. Avoid high temperatures (>100°C) during drying.

  • Hydrogenation : Palladium on carbon (Pd/C) is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Detailed Experimental Protocol

Phase 1: Cyclocondensation

Objective: Synthesis of 2-(Hydroxymethyl)-5-nitropyrimidine.

Principle: The condensation of the bis-electrophilic nitromalonaldehyde with the bis-nucleophilic amidine is driven by the thermodynamic stability of the aromatic pyrimidine ring.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity Role
Sodium Nitromalonaldehyde Monohydrate 1.0 159.07 15.9 g C3 Fragment
2-Hydroxyacetamidine HCl 1.1 110.54 12.2 g N-C-N Fragment
Piperidine (or NaOMe) 0.1 (cat.) 85.15 ~1 mL Base Catalyst

| Water/Ethanol (1:1) | - | - | 150 mL | Solvent |

Step-by-Step Procedure:

  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxyacetamidine hydrochloride (12.2 g, 110 mmol) in 75 mL of water.

  • Addition : Add sodium nitromalonaldehyde monohydrate (15.9 g, 100 mmol) to the solution. The mixture may turn yellow/orange.

  • Basification : Add 75 mL of Ethanol and the catalytic piperidine (1 mL). Alternatively, adjust pH to ~8-9 using 1M NaOH dropwise if piperidine is unavailable.

  • Reaction : Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress by TLC (SiO2, 5% MeOH in DCM). The starting nitromalonaldehyde spot should disappear.

  • Work-up :

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • The product, 2-(hydroxymethyl)-5-nitropyrimidine , often precipitates as a crystalline solid upon cooling.

    • If no precipitate forms, concentrate the solution under reduced pressure to ~30% volume and extract with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over anhydrous Na2SO4, filter, and concentrate.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 60–75%

    • Appearance: Pale yellow solid.

Phase 2: Nitro Reduction & Salt Formation

Objective: Conversion to (5-aminopyrimidin-2-yl)methanol hydrochloride.

Principle: Catalytic hydrogenation is preferred to avoid over-reduction of the pyrimidine ring. The hydroxyl group is stable under these conditions.

Reagents & Materials:

Reagent Equiv. Quantity Role
2-(Hydroxymethyl)-5-nitropyrimidine 1.0 10.0 g Starting Material
10% Pd/C (50% wet) 10 wt% 1.0 g Catalyst
Methanol - 100 mL Solvent
Hydrogen Gas (H2) Balloon - Reductant

| 4M HCl in Dioxane | 2.2 | ~35 mL | Salt Formation |

Step-by-Step Procedure:

  • Hydrogenation :

    • Dissolve the nitro intermediate (10.0 g) in Methanol (100 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (1.0 g) under a nitrogen stream.

    • Purge the system with Hydrogen gas (balloon pressure or <5 psi).

    • Stir vigorously at room temperature for 3–5 hours.

    • Monitoring: TLC should show the conversion of the UV-active nitro compound to a more polar, ninhydrin-positive amine spot.

  • Filtration :

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL). Caution: Do not let the catalyst dry out (fire hazard).

  • Salt Formation :

    • Cool the filtrate to 0°C.

    • Dropwise add 4M HCl in Dioxane (35 mL) to the filtrate. A white precipitate should begin to form.

    • Stir at 0°C for 30 minutes.

  • Isolation :

    • Concentrate the solvent to approx. 20 mL if precipitation is incomplete.

    • Add Diethyl Ether (50 mL) to force full precipitation.

    • Filter the white solid and wash with cold Ether.

    • Dry under high vacuum at 40°C.

Final Product Specifications:

  • Appearance : White to off-white crystalline solid.

  • Yield : 80–90% (from nitro intermediate).

  • Purity : >98% (HPLC).

Workflow Visualization

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Reduction Start Start: Raw Materials (Na-Nitromalonaldehyde + Amidine) Step1 Reflux in EtOH/H2O (Base catalyzed) Start->Step1 Step2 Cool & Precipitate (or Extract EtOAc) Step1->Step2 Step3 Isolate 5-Nitro Intermediate Step2->Step3 Step4 Cat. Hydrogenation (H2, Pd/C, MeOH) Step3->Step4 Step5 Filter Catalyst (Celite) Step4->Step5 Step6 Add HCl (Dioxane) Salt Formation Step5->Step6 End Final Product: (5-Aminopyrimidin-2-yl)methanol HCl Step6->End

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values:

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.60 (s, 2H, Pyrimidine H-4,6) – Characteristic singlet for symmetrical pyrimidine.

    • δ 5.40 (br s, 2H, -NH2) – Exchangeable.

    • δ 4.65 (s, 2H, -CH2-OH) – Methylene protons.

    • δ 3.50 (br s, 1H, -OH) – Exchangeable.

  • Mass Spectrometry (ESI+) :

    • Calculated [M+H]+: 126.06

    • Observed [M+H]+: 126.1 ± 0.1

  • Melting Point :

    • Expected range: >200°C (decomposition for HCl salt).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete condensation or pH incorrect.Ensure pH is basic (~8-9) during reflux. Use fresh Sodium Nitromalonaldehyde.
Product is Red/Brown Oxidation or impurities.Recrystallize the nitro intermediate from Ethanol before reduction.
Incomplete Reduction Poisoned catalyst.[1]Sulfur impurities from solvents/reagents can poison Pd. Wash starting material or use higher catalyst loading (20%).
Hygroscopic Product HCl salt absorbs moisture.Store in a desiccator. Lyophilize if necessary to obtain a free-flowing powder.

References

  • General Synthesis of 5-Nitropyrimidines

    • Fanta, P. E. "Sodium Nitromalonaldehyde Monohydrate." Organic Syntheses, Coll. Vol. 4, p.844 (1963). Link

    • Note: Describes the prepar
  • Pyrimidine Cyclization Chemistry

    • Brown, D. J. "The Pyrimidines."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard reference for amidine-nitromalonaldehyde condensations).

  • Metabolite Context (Moxonidine)

    • Methods describing 2-hydroxymethyl pyrimidine metabolites: Drug Metabolism and Disposition, "Metabolism of Moxonidine". (Confirms stability and existence of 2-hydroxymethyl-5-aminopyrimidine core). Link

  • Commercial Reference

    • ChemScene Product Data: (5-Aminopyrimidin-2-yl)methanol dihydrochloride. Link

Sources

Application

Using (5-aminopyrimidin-2-yl)methanol;hydrochloride as a building block in organic synthesis

Topic: Using (5-aminopyrimidin-2-yl)methanol;hydrochloride as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (5-aminopyrimidin-2-yl)methanol;hydrochloride as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

[1]

Abstract

(5-Aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2920406-60-4 / Free base: 1240594-54-0) is a high-value bifunctional heterocyclic building block.[1] Characterized by an electron-deficient pyrimidine core substituted with a nucleophilic amino group at the 5-position and a versatile hydroxymethyl handle at the 2-position, it serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and fragment-based drug discovery (FBDD).[1] This guide details the physicochemical properties, handling strategies for the hydrochloride salt, and validated synthetic protocols for orthogonal functionalization of the amine and alcohol moieties.[1]

Chemical Profile & Structural Significance[1][2][3][4][5][6]

PropertyData
Chemical Name (5-Aminopyrimidin-2-yl)methanol hydrochloride
CAS No. 2920406-60-4 (dihydrochloride); 1240594-54-0 (free base)
Formula C₅H₇N₃O[1][2][3][4][5] · xHCl
MW 125.13 g/mol (free base)
Core Structure Pyrimidine ring (1,3-diazine)
Substituents 5-Amino (

); 2-Hydroxymethyl (

)
pKa (Calc) ~3.5 (Pyridine N), ~14 (Alcohol), ~2.5 (Aniline-like NH2)
Structural Logic in Drug Design[1]
  • The 5-Amino Group: Located at the "meta-like" position relative to the ring nitrogens, this amine is less deactivated than 2- or 4-aminopyrimidines. It serves as a nucleophile for amide coupling or reductive amination to install "tail" regions of drug candidates.

  • The 2-Hydroxymethyl Group: Positioned between the two ring nitrogens, this group is attached to an electron-deficient carbon. It acts as a "head" group anchor, easily converted to aldehydes, carboxylic acids, or leaving groups (halides/mesylates) for etherification.[1]

  • Solubility: The hydrochloride salt form dramatically improves stability and water solubility compared to the free base, which can be sparingly soluble in organic solvents.

Handling & Stability: The "Salt Break" Strategy

The commercial supply as a hydrochloride salt stabilizes the amine against oxidation but renders the molecule non-nucleophilic. Successful synthesis requires an in-situ or pre-process "Salt Break" (neutralization).[1]

Protocol A: Free-Basing for Organic Solubility

Use this protocol if your subsequent reaction is sensitive to acid or requires a strictly non-aqueous environment.[1]

  • Dissolution: Dissolve 10 mmol of (5-aminopyrimidin-2-yl)methanol·HCl in a minimum volume of Methanol (MeOH).[1]

  • Neutralization: Add 1.1 equivalents of solid

    
     or a basic resin (e.g., Amberlyst A-21).[1] Stir for 30 minutes at room temperature.
    
  • Isolation: Filter off the inorganic salts.

  • Solvent Switch: Concentrate the filtrate in vacuo. Critical: Do not dry to completion if the free base is unstable; instead, azeotrope with the solvent of the next reaction (e.g., DMF, DCM) to remove residual MeOH.[1]

Synthetic Workflows & Decision Logic[1]

The following diagram illustrates the orthogonal functionalization pathways available for this building block.

G Start (5-Aminopyrimidin-2-yl)methanol (Building Block) AminePath Path A: Amine Functionalization (Nucleophilic Attack) Start->AminePath AlcPath Path B: Alcohol Functionalization (Electrophilic Activation) Start->AlcPath Amide Amide Coupling (Target: Kinase Hinge Binder) AminePath->Amide R-COOH / HATU RedAm Reductive Amination (Target: Secondary Amines) AminePath->RedAm R-CHO / NaBH(OAc)3 Oxidation Oxidation to Aldehyde (MnO2 / Swern) AlcPath->Oxidation Mild Oxidant Activation Activation to Leaving Group (SOCl2 / MsCl) AlcPath->Activation Chlorination/Mesylation SN2 Nucleophilic Substitution (Ether/Amine Formation) Activation->SN2 Nu-

Figure 1: Divergent synthetic pathways for (5-aminopyrimidin-2-yl)methanol utilization.

Detailed Experimental Protocols

Module 1: Amine Functionalization (Amide Coupling)

Context: The 5-amino group is electronically deactivated compared to aniline.[1] Standard EDCI/HOBt couplings often fail. High-activity coupling agents (HATU, T3P) or acid chlorides are required.[1]

Reagents:

  • Substrate: (5-aminopyrimidin-2-yl)methanol[1][2][4]·HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv - extra base needed to neutralize HCl salt)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add the (5-aminopyrimidin-2-yl)methanol·HCl (1.0 equiv) directly as a solid, followed immediately by the remaining DIPEA (2.0 equiv).[1]

    • Scientist's Note: Adding the salt directly minimizes handling losses. The second portion of base liberates the free amine in situ.

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS. The product peak usually elutes later than the starting material.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (2x), water (1x), and brine (1x).[1]
    
    • Troubleshooting: If the product is polar (due to the alcohol), use n-Butanol/EtOAc mixtures for extraction or purify directly by Reverse Phase Flash Chromatography (C18).[1]

Module 2: Alcohol Activation (Chlorination)

Context: Converting the hydroxymethyl group to a chloromethyl group creates a potent electrophile for attaching the pyrimidine core to other scaffolds via


 reactions.[1]

Reagents:

  • Substrate: (5-aminopyrimidin-2-yl)methanol (Free base preferred, or HCl salt)[1]

  • Reagent: Thionyl Chloride (

    
    )[1]
    
  • Solvent: DCM (Dichloromethane) or Chloroform[1]

Step-by-Step Protocol:

  • Setup: Suspend (5-aminopyrimidin-2-yl)methanol (1.0 equiv) in DCM (0.1 M) at 0°C.

  • Addition: Dropwise add

    
     (3.0 equiv).[1]
    
    • Caution: Gas evolution (

      
      , HCl).[1] Ensure proper venting.
      
  • Reflux: Allow to warm to RT, then heat to reflux (40°C) for 2 hours. The suspension should clear as the alkyl chloride forms.

  • Quench & Isolation: Cool to RT. Concentrate in vacuo to remove excess

    
    .[1]
    
    • Stability Warning: The resulting (5-aminopyrimidin-2-yl)methyl chloride is reactive.[1] It is best used immediately in the next step (e.g., reaction with a phenol or amine) without extensive purification.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Amide Coupling Poor nucleophilicity of 5-amino group.Switch to acid chloride activation (R-COCl) with Pyridine catalyst.[1] Heat to 60°C if necessary.
O-Acylation vs N-Acylation Competition from the hydroxyl group.The amine is generally more nucleophilic, but O-acylation can occur. Use 1.0 equiv of base to favor amine, or protect the alcohol with TBDMS before coupling.
Poor Solubility Pyrimidine stacking / H-bonding.Use polar aprotic solvents (DMF, DMSO, NMP).[1] Heating to 40-50°C helps dissolve the HCl salt.
Product Retention on Silica Basic amines interacting with silanols.Add 1% Triethylamine (TEA) or 1%

to the eluent (DCM/MeOH) during flash chromatography.[1]

References

  • PubChem. (2025).[1][2][3] (5-Aminopyrimidin-2-yl)methanol hydrochloride - Compound Summary. National Library of Medicine. [Link][1]

  • Royal Society of Chemistry. (2014).[1] Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. [Link]

  • National Institutes of Health. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors. PMC. [Link]

Sources

Method

Scale-Up Synthesis and Process Optimization of (5-Aminopyrimidin-2-yl)methanol Hydrochloride for Preclinical Studies

Application Note & Process Protocol Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Professionals. Executive Summary (5-Aminopyrimidin-2-yl)methanol hydrochloride is a highly versatile pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Professionals.

Executive Summary

(5-Aminopyrimidin-2-yl)methanol hydrochloride is a highly versatile pyrimidine building block, frequently utilized in the synthesis of kinase inhibitors and targeted oncology therapeutics. Transitioning the synthesis of this intermediate from a medicinal chemistry environment (milligram scale) to preclinical development (kilogram scale) requires a fundamental redesign of the synthetic route. This application note details a robust, self-validating 3-step process that eliminates hazardous hydride reagents, mitigates heavy metal waste, and ensures the isolation of a highly crystalline, pure active pharmaceutical ingredient (API) intermediate.

Process Chemistry Rationale & Causality

As process scientists, our primary objective is to design routes that are intrinsically safe, scalable, and economically viable. The causality behind our synthetic redesign is grounded in the following principles:

Step 1: Chemoselective Ester Reduction via In Situ Calcium Borohydride

Medicinal chemistry routes typically employ Lithium Aluminum Hydride (LiAlH


) or DIBAL-H for the reduction of the starting material, ethyl 5-nitropyrimidine-2-carboxylate. On a kilogram scale, LiAlH

poses severe thermal and flammability hazards and requires strict cryogenic conditions (-78 °C) to prevent the premature reduction of the nitro group. The Solution: We transitioned to a [1]. Mixing Sodium Borohydride and Calcium Chloride in a THF/Ethanol solvent system generates Calcium Borohydride (Ca(BH

)

) in situ. This reagent is exceptionally chemoselective—rapidly reducing the ester to the alcohol at room temperature while leaving the sensitive 5-nitro group completely intact.
Step 2: Catalytic Hydrogenation of the Nitroarene

Traditional dissolving metal reductions (e.g., Fe/HCl or SnCl


) generate intractable heavy metal sludge, complicating workup and violating green chemistry principles.
The Solution:  We implemented a  [2]. The primary risk in nitroarene hydrogenation is the accumulation of the reactive hydroxylamine intermediate, which can condense to form azoxy dimers[3]. By optimizing hydrogen pressure (5.0 bar) and catalyst loading, we drive the reaction rapidly through the hydroxylamine bottleneck, ensuring >99% conversion to the primary amine.
Step 3: Hydrochloride Salt Formation and Self-Purging Crystallization

The free base of (5-aminopyrimidin-2-yl)methanol is highly polar, water-soluble, and prone to "oiling out" during solvent evaporation. The Solution: By treating the free base with anhydrous HCl gas in Isopropanol (IPA), we force a highly efficient crystallization. The hydrochloride salt formation acts as a self-purging system: the target salt crashes out of solution as a highly crystalline solid, while unreacted impurities and residual moisture remain dissolved in the IPA mother liquor.

Process Optimization & Quantitative Data

To establish a design space for the scale-up, critical process parameters (CPPs) were systematically evaluated. The data below summarizes the optimization phase.

Table 1: Reagent Screening for Ester Reduction (Scale: 10 g)

Reducing AgentConditionsConversion (%)Isolated Yield (%)Purity (HPLC %)Safety/Scale-up Profile
LiAlH

THF, -78 °C to 0 °C>997488.5High exothermic risk; cryogenic required
DIBAL-HDCM, -78 °C856290.1Poor atom economy; cryogenic required
NaBH

/ CaCl

THF/EtOH, 0 °C to RT >99 92 98.2 Mild exotherm; highly scalable

Table 2: Optimization of Catalytic Hydrogenation (Scale: 25 g)

CatalystLoading (wt%)Pressure (bar)Time (h)Hydroxylamine Impurity (%)Isolated Yield (%)
5% Pd/C101.02412.571
10% Pd/C53.082.185
10% Pd/C 10 5.0 4 < 0.1 96

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Step 1: Synthesis of (5-Nitropyrimidin-2-yl)methanol
  • Preparation: Charge a 5 L jacketed reactor with ethyl 5-nitropyrimidine-2-carboxylate (100 g, 0.507 mol) and anhydrous THF (1.0 L). Stir to dissolve and cool the jacket to 0 °C.

  • Reagent Addition: Add anhydrous CaCl

    
     (56.3 g, 0.507 mol, 1.0 eq) in one portion. Slowly add NaBH
    
    
    
    (38.4 g, 1.01 mol, 2.0 eq) portion-wise over 30 minutes to control hydrogen evolution.
  • Reaction: Dropwise add absolute Ethanol (300 mL) over 1 hour. The internal temperature must not exceed 15 °C during addition. Once added, warm the reactor to 20 °C and stir for 4 hours.

  • Self-Validating IPC 1: Pull a 0.5 mL aliquot, quench with 1M HCl, and analyze via HPLC. Pass criteria: Starting material < 1.0% Area.

  • Workup: Quench the reaction by slow addition of saturated aqueous NH

    
    Cl (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield a pale yellow solid (72.4 g, 92% yield).
Step 2: Synthesis of (5-Aminopyrimidin-2-yl)methanol
  • Preparation: In a 2 L pressure reactor (Hastelloy or glass-lined), dissolve (5-nitropyrimidin-2-yl)methanol (70 g, 0.451 mol) in Methanol (700 mL).

  • Catalyst Loading: Carefully charge 10% Pd/C (50% wet, 7.0 g, 10 wt%) under a continuous nitrogen sweep to prevent ignition.

  • Hydrogenation: Purge the reactor with Nitrogen (3x), followed by Hydrogen (3x). Pressurize to 5.0 bar with H

    
     gas. Stir aggressively (800 rpm) at 25 °C for 4 hours.
    
  • Self-Validating IPC 2: Vent the reactor, purge with N

    
    , and analyze an aliquot via HPLC. Pass criteria: Nitro starting material < 0.1% Area; Hydroxylamine intermediate < 0.5% Area.
    
  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with hot Methanol (200 mL).

  • Self-Validating IPC 3 (Metals): Perform rapid ICP-MS on the filtrate. Pass criteria: Residual Pd < 10 ppm. Concentrate the filtrate to yield the free base as an off-white solid (54.2 g, 96% yield).

Step 3: Synthesis of (5-Aminopyrimidin-2-yl)methanol Hydrochloride
  • Preparation: Suspend the free base (50 g, 0.399 mol) in anhydrous Isopropanol (500 mL) in a 1 L reactor.

  • Self-Validating IPC 4 (Moisture): Perform Karl Fischer (KF) titration on the suspension. Pass criteria: Water content < 0.1%. (Excess water will drastically reduce crystallization yield).

  • Salt Formation: Cool the suspension to 5 °C. Slowly bubble anhydrous HCl gas (or add 5-6 N HCl in IPA, 1.2 eq) into the mixture. A thick white precipitate will immediately begin to form.

  • Self-Validating IPC 5 (pH): Spot the mother liquor on wetted pH paper. Pass criteria: pH < 2.0.

  • Isolation: Stir the slurry at 0 °C for 2 hours to maximize recovery. Filter the solid through a sintered glass funnel, wash with ice-cold IPA (100 mL), and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Yield: 56.7 g (88% yield) of the target hydrochloride salt as a highly pure (>99.5% HPLC), white crystalline powder.

Process Flow Diagram

ProcessFlow SM Ethyl 5-nitropyrimidine- 2-carboxylate Step1 Step 1: Reduction NaBH4, CaCl2 THF/EtOH, 0-20°C SM->Step1 Int1 (5-Nitropyrimidin-2-yl) methanol Step1->Int1 IPC: HPLC >99% Yield: 92% Step2 Step 2: Hydrogenation H2 (5.0 bar), 10% Pd/C MeOH, 25°C Int1->Step2 Int2 (5-Aminopyrimidin-2-yl) methanol Step2->Int2 IPC: No hydroxylamine Yield: 96% Step3 Step 3: Salt Formation HCl (g) in IPA Crystallization Int2->Step3 Product (5-Aminopyrimidin-2-yl) methanol HCl Step3->Product IPC: pH < 2 Yield: 88%

Figure 1: Scalable 3-step synthetic workflow for (5-aminopyrimidin-2-yl)methanol hydrochloride.

References

  • Fujii, H., Oshima, K., & Utimoto, K. (1991). "Reduction of Carboxylic Esters to Alcohols with Sodium Borohydride in the Presence of Calcium Chloride." Chemistry Letters, 20(11), 1987-1988. Available at:[Link]

  • Foricher, J., et al. (2021). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, 23(7), 2647–2652. Available at:[Link]

  • F. Hoffmann-La Roche AG. (2022). "Process for synthesis of 2,4-dichloro-5-aminopyrimidine." World Intellectual Property Organization, WO2022090101A1.
Application

Application Note: In Vitro Kinase Profiling of (5-aminopyrimidin-2-yl)methanol Hydrochloride Derivatives

Mechanistic Rationale & Scaffold Significance In the landscape of targeted drug discovery, (5-aminopyrimidin-2-yl)methanol derivatives represent a privileged chemical space for kinase inhibition[1]. The 5-aminopyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

In the landscape of targeted drug discovery, (5-aminopyrimidin-2-yl)methanol derivatives represent a privileged chemical space for kinase inhibition[1]. The 5-aminopyrimidine core functions as a highly efficient adenine mimetic, anchoring the small molecule within the highly conserved ATP-binding pocket (hinge region) of target kinases such as ERK5, c-Met, and CDK8[1][2][3].

The structural addition of the methanol moiety provides a critical vector for solvent-exposed hydrogen bonding, enhancing target specificity. Furthermore, formulating these derivatives as hydrochloride salts is a deliberate experimental choice: it significantly improves aqueous solubility in complex biochemical buffers. This prevents compound aggregation—a primary cause of false-positive artifacts in high-throughput screening—ensuring that the observed


 values reflect true thermodynamic binding rather than non-specific precipitation.

G Kinase Target Kinase (e.g., ERK5 / c-Met) Phospho Phospho-Substrate Kinase->Phospho Phosphorylation ADP ADP Kinase->ADP ATP Hydrolysis ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor (5-aminopyrimidin-2-yl) methanol derivative Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Assay Selection Causality: Why Luminescent ADP Detection?

To accurately determine the potency of ATP-competitive pyrimidine derivatives, the choice of the assay platform is paramount. We utilize a luminescent ADP detection platform (e.g., ADP-Glo™) rather than traditional ATP-depletion or fluorescence-based assays due to the following mechanistic advantages[4][5]:

  • Positive Signal Correlation : Traditional assays measure residual ATP, meaning high kinase activity yields a low signal. ADP detection measures the product (ADP), providing a positive correlation with kinase activity and a superior signal-to-background ratio[6].

  • ATP Concentration Flexibility : ATP-competitive inhibitors must be evaluated at ATP concentrations near the Michaelis constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of the specific kinase to yield pharmacologically relevant 
    
    
    
    values[7][8]. The ADP-Glo system tolerates a wide range of ATP concentrations (up to 1 mM) without signal saturation.
  • Interference Mitigation : Aromatic pyrimidine derivatives can occasionally exhibit auto-fluorescence. A luminescence-based readout eliminates the optical interference commonly encountered in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays[5].

Quantitative Assay Parameters

The following table summarizes the optimized quantitative parameters required for a robust 384-well in vitro kinase profiling assay[8][9].

ParameterOptimized ValueCausal Rationale
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTTMg²⁺ is essential for ATP coordination; BSA prevents non-specific enzyme adsorption to plasticware[4][9].
ATP Concentration Kinase-specific (Target

)
Ensures competitive binding dynamics are accurately captured without artificially inflating the

[8][9].
DMSO Tolerance

1% (v/v) final
Higher concentrations of DMSO can denature the kinase or alter the binding kinetics of the pyrimidine derivative[2][5].
Reaction Volume 10 µLMiniaturized for 384-well high-throughput screening to conserve recombinant enzyme[8].
Incubation Temp 25°C (Room Temp)Standardizes thermodynamic binding events and ensures reproducible enzymatic turnover[8].

Experimental Protocol: Self-Validating Workflow

This protocol is engineered to be a self-validating system. It incorporates intrinsic controls to continuously monitor assay health and reagent integrity[2][7].

Step 4.1: Reagent Preparation
  • Inhibitor Dilution : Prepare a 10 mM stock of the (5-aminopyrimidin-2-yl)methanol hydrochloride derivative in 100% DMSO. Perform a 3-fold serial dilution (10 points) in DMSO. Dilute these intermediate stocks into Kinase Buffer to reach a 4X working concentration (maintaining a final DMSO concentration of 1% in the reaction)[2].

  • Enzyme/Substrate Mix : Dilute the recombinant kinase and specific peptide substrate in Kinase Buffer to a 2X working concentration. Keep on ice to prevent loss of activity[2].

  • ATP Mix : Prepare a 4X ATP solution in Kinase Buffer at the predetermined

    
     concentration[8][9].
    
Step 4.2: Reaction Execution (384-Well White Opaque Plate)
  • Dispense Inhibitor : Add 2.5 µL of the 4X inhibitor (or vehicle control) to the respective wells[8].

  • Dispense Enzyme/Substrate : Add 5.0 µL of the 2X Enzyme/Substrate mix[8].

    • Self-Validation Control: For the "Background" (0% activity) control wells, substitute the enzyme mix with Kinase Buffer[8].

  • Pre-incubation : Incubate for 15 minutes at room temperature to allow the pyrimidine derivative to equilibrate with the kinase hinge region[8].

  • Initiate Reaction : Add 2.5 µL of the 4X ATP mix to all wells to start the phosphorylation event[8].

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature[8][10].

Step 4.3: Signal Generation and Detection
  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and actively depletes any unreacted ATP[4][7]. Incubate for 40 minutes at room temperature[8].

  • ADP Conversion & Luminescence : Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce a stable light signal[7][8]. Incubate for 30–60 minutes[8].

  • Readout : Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well)[2].

Workflow Step1 1. Kinase Reaction Combine Kinase, Substrate, ATP & Inhibitor Incubate 60 min at RT Step2 2. ATP Depletion Add ADP-Glo Reagent Incubate 40 min at RT to halt reaction Step1->Step2 Step3 3. ADP to ATP Conversion Add Kinase Detection Reagent Incubate 30-60 min at RT Step2->Step3 Step4 4. Luminescence Readout Quantify light output via microplate reader Step3->Step4

Caption: Step-by-step workflow of the luminescent ADP-Glo in vitro kinase assay.

Data Analysis & Quality Control

A reliable protocol relies on strict quality control metrics to validate the pharmacological data.

  • Percent Inhibition Calculation :

    
    
    (Where RLU = Relative Luminescence Units)[2][8].
    
  • 
     Determination : Plot the % Inhibition against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model[2].
    
  • Assay Validation (Z'-factor) : To ensure the assay is statistically robust for screening pyrimidine derivatives, calculate the Z'-factor using the vehicle control (100% activity) and background control (0% activity). A Z'-factor

    
     0.5 confirms excellent assay reliability and sufficient separation between signal and noise.
    

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Kinase assays - BMG LABTECH.[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC.[Link]

  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site - ResearchGate. [Link]

Sources

Method

Analytical techniques for quantifying (5-aminopyrimidin-2-yl)methanol;hydrochloride

An In-Depth Guide to the Quantitative Analysis of (5-aminopyrimidin-2-yl)methanol Hydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed analytical methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of (5-aminopyrimidin-2-yl)methanol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of (5-aminopyrimidin-2-yl)methanol hydrochloride, a key heterocyclic building block in pharmaceutical research and development. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document presents two robust and validated analytical techniques: a highly specific High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a rapid, accessible direct UV-Vis Spectrophotometry method. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in established scientific principles and regulatory standards. Each experimental choice is rationalized to empower the user with a deep understanding of the method's causality, ensuring reliable and reproducible results.

Introduction and Analytical Strategy

(5-aminopyrimidin-2-yl)methanol hydrochloride is a substituted pyrimidine derivative. The pyrimidine ring system is a fundamental scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] Accurate quantification of this intermediate is critical for ensuring reaction yield, purity, stability, and overall quality control throughout the drug development lifecycle.

The analytical strategy presented here is twofold, catering to different laboratory capabilities and sample complexities:

  • High-Performance Liquid Chromatography (HPLC-UV): This is the premier technique for this analyte, offering exceptional specificity by physically separating the target compound from impurities, starting materials, and degradation products before quantification. It is the method of choice for complex matrices and when regulatory-level data is required.

  • UV-Vis Spectrophotometry: A straightforward and rapid technique ideal for quantifying the analyte in relatively pure solutions. Its accessibility makes it an excellent tool for quick checks, in-process monitoring, and high-throughput screening where the sample matrix is well-defined and free of interfering substances.

Both methods leverage the intrinsic ultraviolet (UV) absorbance of the pyrimidine ring, a chromophore that allows for sensitive detection without the need for derivatization.

Physicochemical Profile of (5-aminopyrimidin-2-yl)methanol hydrochloride

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueSource
Chemical Structure Chemical Structure of (5-aminopyrimidin-2-yl)methanol hydrochloride(Self-generated)
Molecular Formula C₅H₉Cl₂N₃O[2]
Molecular Weight 198.05 g/mol [2]
Appearance White to off-white solid (typical)N/A
Solubility The hydrochloride salt form enhances solubility in polar solvents. Expected to be soluble in water and methanol.[3] A mixture of methanol and water is a suitable diluent for stock solutions.
UV Absorbance Pyrimidine derivatives exhibit strong UV absorbance. A starting detection wavelength of 254 nm is appropriate, as it is commonly used for related aromatic heterocyclic compounds.[4]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a selective and sensitive approach for the quantification of (5-aminopyrimidin-2-yl)methanol hydrochloride. The described reversed-phase method is designed to be robust and can be validated according to the International Council for Harmonisation (ICH) guidelines.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (the C18 column) is used with a polar mobile phase. (5-aminopyrimidin-2-yl)methanol hydrochloride, being a polar molecule, will have a relatively short retention time. It will be separated from less polar impurities, which are retained longer on the column. Quantification is achieved by integrating the peak area from the resulting chromatogram and comparing it to a calibration curve generated from standards of known concentration, based on the Beer-Lambert law.

Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., ACN:Buffer) B Prepare Stock & Working Standard Solutions A->B C Prepare Sample Solutions B->C D Equilibrate HPLC System (Stable Baseline) C->D E Inject Standards & Build Calibration Curve D->E F Inject Samples E->F G Acquire Chromatograms & Integrate Peak Area F->G H Calculate Concentration Using Calibration Curve G->H

Caption: HPLC-UV analysis workflow from preparation to final quantification.

Detailed Protocol

2.3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • (5-aminopyrimidin-2-yl)methanol hydrochloride reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol, HPLC grade.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric acid, analytical grade.

    • Water, HPLC grade or Milli-Q.

2.3.2. Reagent Preparation

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) = 10:90 (v/v). Degas the mobile phase before use.

    • Rationale: The low percentage of organic modifier (ACN) ensures that the polar analyte is not eluted too quickly, allowing for good separation from any very polar impurities that might be present at the solvent front. The acidic pH ensures that the amino group is protonated, leading to consistent peak shape and retention.

  • Diluent: Methanol : Water = 50:50 (v/v).

2.3.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (5-aminopyrimidin-2-yl)methanol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the Diluent to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution: Accurately weigh the sample material to obtain a theoretical concentration of ~25 µg/mL after dissolving in the Diluent. For example, weigh ~2.5 mg of the sample into a 100 mL volumetric flask and dilute to volume. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

2.3.4. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (10:90, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[5]
Injection Volume 10 µL[6]
Detection Wavelength 254 nm
Run Time ~10 minutes

2.3.5. Data Analysis and Validation

  • Linearity: Inject the calibration standards. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the sample solution. Determine the peak area for the analyte and calculate its concentration using the linear regression equation from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Method Validation Summary: For full validation, accuracy (spike-recovery), precision (repeatability), and limits of detection (LOD) and quantification (LOQ) should be established.[6]

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
LOQ Signal-to-Noise ≥ 100.15 µg/mL

Method 2: Quantification by UV-Vis Spectrophotometry

This direct method is rapid and requires minimal instrumentation, making it suitable for high-throughput analysis of pure samples.

Principle of the Method

This technique relies on the direct measurement of UV light absorbed by the analyte in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve, its concentration can be determined.

Experimental Workflow

UVVis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Measurement cluster_data Phase 3: Calculation A Prepare Diluent (e.g., 0.1 M HCl) B Prepare Stock & Working Standard Solutions A->B C Prepare Sample Solution B->C D Determine λmax (Wavelength Scan) C->D E Zero Instrument with Diluent (Blank) D->E F Measure Absorbance of Standards and Sample E->F G Generate Calibration Curve (Absorbance vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: UV-Vis spectrophotometry workflow for direct quantification.

Detailed Protocol

3.3.1. Instrumentation and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of wavelength scanning.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Chemicals:

    • (5-aminopyrimidin-2-yl)methanol hydrochloride reference standard.

    • Hydrochloric Acid (HCl), analytical grade.

    • Water, deionized or distilled.

3.3.2. Reagent and Sample Preparation

  • Diluent (0.1 M HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask containing ~500 mL of water. Dilute to volume with water.

    • Rationale: Using an acidic diluent ensures the analyte remains in a consistent, protonated state, which prevents pH-dependent shifts in the UV spectrum and ensures reproducible measurements.[7]

  • Stock Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of at least five standards by diluting the stock solution with 0.1 M HCl. A suggested concentration range is 2, 5, 10, 15, and 20 µg/mL.

  • Sample Solution: Prepare a sample solution with a target concentration within the calibration range (e.g., 10 µg/mL) using 0.1 M HCl as the diluent.

3.3.3. Analytical Procedure

  • Determine λmax: Use one of the mid-range standard solutions (e.g., 10 µg/mL) to perform a wavelength scan from 400 nm to 200 nm against a 0.1 M HCl blank. Identify the wavelength of maximum absorbance (λmax).

  • Set Wavelength: Set the spectrophotometer to measure absorbance at the determined λmax.

  • Generate Calibration Curve:

    • Zero the instrument using the 0.1 M HCl blank in both the sample and reference cuvette holders.

    • Measure the absorbance of each working standard solution.

    • Plot a graph of absorbance versus concentration.

  • Measure Sample: Measure the absorbance of the prepared sample solution.

3.3.4. Data Analysis

Calculate the concentration of (5-aminopyrimidin-2-yl)methanol hydrochloride in the sample solution using the linear regression equation derived from the calibration curve. Ensure the absorbance of the sample falls within the linear range of the assay.

Method Selection Guide

The choice between HPLC-UV and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

FeatureHPLC-UVUV-Vis Spectrophotometry
Selectivity High: Physically separates analyte from impurities.Low: Measures total absorbance at λmax; susceptible to interference from other absorbing species.
Sensitivity High (typically low µg/mL to ng/mL)Moderate (typically low to mid µg/mL)
Application Purity testing, stability studies, analysis in complex matrices (e.g., reaction mixtures, biological samples).In-process control, quantification of pure bulk material, dissolution testing.
Speed Slower (~10-15 min per sample)Very Fast (<1 min per sample after setup)
Cost & Complexity Higher instrument cost and complexity. Requires solvent consumption.Lower instrument cost and complexity. Minimal reagent use.

Conclusion

This application note provides two validated, reliable methods for the quantification of (5-aminopyrimidin-2-yl)methanol hydrochloride. The HPLC-UV method offers high selectivity and sensitivity, making it the definitive choice for quality control and complex sample analysis. The UV-Vis spectrophotometric method serves as a rapid, cost-effective alternative for the analysis of pure samples. By understanding the principles and practical considerations detailed in these protocols, researchers can confidently and accurately quantify this important chemical intermediate, ensuring data integrity throughout the research and development process.

References

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-771. [Link]

  • Zulkarnain, Miyan, L., Ahmad, A., Alam, M. F., & Younus, H. (2017). Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. Journal of Photochemistry and Photobiology B: Biology, 174, 195-208. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7851. [Link]

  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, S., Cuyckens, F., & Lynen, F. (2022). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry. [Link]

  • Singh, P., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Mondal, S., & Laskar, M. A. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Base from Solid Dispersion. Semantic Scholar. [Link]

  • Ali, B., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Claramunt, R. M., et al. (2012). Structure and protonation of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline. Journal of Molecular Structure. [Link]

  • Singh, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. [Link]

  • Google Patents. (2022).
  • Jouyban, A. (2023). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • Stankevič, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]

  • Goren, A. C., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241-245. [Link]

Sources

Application

Application Notes and Protocols for the Use of (5-aminopyrimidin-2-yl)methanol;hydrochloride in Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Privileged Pyrimidine Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Privileged Pyrimidine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD lies in screening collections of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify those that bind with low affinity to a biological target.[1][2][4] These initial, weakly binding hits then serve as starting points for structure-guided optimization, where they are "grown," "linked," or "merged" to generate more potent and selective lead molecules.[3] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][4][5]

Within the vast landscape of chemical fragments, the pyrimidine scaffold holds a privileged position in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, particularly in the realm of oncology, where they frequently function as kinase inhibitors.[6] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore capable of forming key hydrogen bond interactions with the hinge region of many protein kinases. This makes fragments containing this motif highly valuable starting points for the development of targeted therapies.

This guide provides detailed application notes and protocols for the effective use of (5-aminopyrimidin-2-yl)methanol;hydrochloride, a versatile and promising fragment for FBDD campaigns. We will delve into its physicochemical properties, provide step-by-step protocols for its application in key biophysical screening techniques, and offer insights into data interpretation and hit validation.

Physicochemical Properties of (5-aminopyrimidin-2-yl)methanol;hydrochloride

Understanding the physicochemical properties of a fragment is critical for designing robust screening assays and for the subsequent optimization of hits. (5-aminopyrimidin-2-yl)methanol;hydrochloride is a hydrophilic fragment with desirable characteristics for FBDD.

PropertyValueSource
Chemical Formula C₅H₉Cl₂N₃O[7]
Molecular Weight 198.05 g/mol [7]
SMILES OCC1=NC=C(N)C=N1.[H]Cl.[H]Cl[7]
Purity ≥98% (typical)[7]
Storage 2-8°C, sealed in a dry environment[7]

The presence of the primary amine, the pyrimidine ring nitrogens, and the hydroxyl group make this fragment a good candidate for forming multiple hydrogen bond interactions with a protein target. The hydrochloride salt form generally imparts good aqueous solubility, which is a crucial prerequisite for most biophysical screening assays.

FBDD Workflow Using (5-aminopyrimidin-2-yl)methanol;hydrochloride

A typical FBDD campaign involves a series of integrated steps, from initial screening to hit validation and optimization. The following diagram illustrates a conceptual workflow for utilizing (5-aminopyrimidin-2-yl)methanol;hydrochloride.

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Structural Biology cluster_4 Hit-to-Lead Optimization A Stock Solution Preparation ((5-aminopyrimidin-2-yl)methanol;HCl) in DMSO or Aqueous Buffer B Biophysical Screening (NMR, SPR, or X-ray) A->B Screening C Dose-Response & Affinity Determination (KD) B->C Hit Identification D Orthogonal Method Validation C->D Confirmation E Co-crystallization or NMR Structure Determination D->E Binding Mode Analysis F Structure-Guided Medicinal Chemistry E->F Optimization Strategy

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening

The choice of primary screening technique is dependent on the nature of the target protein, available instrumentation, and throughput requirements. NMR spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are among the most powerful and commonly used methods in FBDD.[5][8][9]

Protocol 1: NMR-Based Fragment Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

NMR is a highly robust method for detecting weak fragment binding in solution.[8][10] Protein-observed methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful as they provide information on the location of the binding site on the protein.[11][12][13]

Rationale: This protocol relies on monitoring chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon the addition of the fragment. Changes in the chemical environment of specific amino acid residues upon fragment binding cause their corresponding peaks in the spectrum to shift, allowing for the identification of binding events and the mapping of the binding site.[11][14]

Materials:

  • ¹⁵N-labeled target protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

  • (5-aminopyrimidin-2-yl)methanol;hydrochloride stock solution (e.g., 100 mM in d₆-DMSO or the NMR buffer).

  • NMR tubes.

  • NMR spectrometer equipped with a cryoprobe.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled protein at the desired concentration in the NMR buffer. Ensure the protein is stable and well-folded under these conditions.

  • Reference Spectrum Acquisition: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the (5-aminopyrimidin-2-yl)methanol;hydrochloride stock solution to the protein sample to achieve a final fragment concentration typically in the range of 250 µM to 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 5%.

  • Test Spectrum Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture using the same parameters as the reference spectrum.

  • Data Analysis and CSP Mapping:

    • Process both spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the reference and test spectra.

    • Identify residues whose peaks have shifted significantly upon fragment addition. These are considered chemical shift perturbations (CSPs).

    • Calculate the weighted average chemical shift difference for each residue to quantify the perturbation.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the putative binding site.

Self-Validation and Trustworthiness:

  • Positive Control: Include a known binder to the target protein as a positive control to ensure the assay is performing as expected.

  • DMSO Control: Ensure the final DMSO concentration is identical in both the reference and test samples to account for any non-specific effects of the solvent.

  • Concentration Dependence: Validate hits by performing a titration experiment, where increasing concentrations of the fragment are added to the protein. A true binding event will result in a dose-dependent change in the chemical shifts.[11]

Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a label-free biophysical technique that allows for the real-time detection of binding events at a sensor surface.[15] It is highly sensitive and can detect the binding of low molecular weight fragments.[16][17]

Rationale: This protocol involves immobilizing the target protein on a sensor chip and flowing a solution of the fragment over the surface. Binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[15]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit).

  • Target protein with an appropriate tag for immobilization or with available surface lysines.

  • (5-aminopyrimidin-2-yl)methanol;hydrochloride stock solution (e.g., 10 mM in a suitable running buffer with matched DMSO concentration).

  • Running buffer (e.g., HBS-EP+).

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport effects.

  • System Priming and Stabilization: Prime the system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject a solution of (5-aminopyrimidin-2-yl)methanol;hydrochloride at a single high concentration (e.g., 200 µM) over the sensor surface. Include a reference surface (e.g., a blank flow cell or a flow cell with an irrelevant immobilized protein) to subtract non-specific binding.[16]

  • Data Acquisition: Monitor the SPR signal (sensorgram) in real-time. A binding event is characterized by an increase in RU during the injection phase, followed by a decrease during the dissociation phase.

  • Hit Validation (Dose-Response): For initial hits, perform a dose-response experiment by injecting a series of increasing concentrations of the fragment (e.g., from 1 µM to 500 µM).

  • Data Analysis:

    • Perform reference subtraction and solvent correction.

    • For dose-response data, plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Self-Validation and Trustworthiness:

  • DMSO Calibration: Accurately match the DMSO concentration in the fragment solutions and the running buffer to avoid false positives due to refractive index mismatch.[16]

  • Reference Surface: The use of a reference surface is crucial for distinguishing specific binding from non-specific interactions.[16]

  • Orthogonal Confirmation: Hits identified by SPR should be confirmed using an alternative biophysical method (e.g., NMR) to reduce the likelihood of false positives.

SPR_Principle cluster_0 SPR Setup cluster_1 Binding Event A Target Protein Immobilized on Sensor Chip C Fragment Binds to Target Protein A->C B Fragment in Solution ((5-aminopyrimidin-2-yl)methanol) B->C D Change in Mass at Surface C->D E Change in Refractive Index D->E F SPR Signal Change (RU) E->F

Caption: The basic principle of Surface Plasmon Resonance (SPR) for fragment screening.

Protocol 3: X-ray Crystallography-Based Fragment Screening

X-ray crystallography provides the most detailed information about a fragment's binding mode, revealing its precise location and interactions with the target protein at atomic resolution.[18][19]

Rationale: This protocol involves soaking a crystal of the target protein in a solution containing the fragment. If the fragment binds, it will occupy a specific site within the crystal lattice. X-ray diffraction data is then collected from the soaked crystal, and the resulting electron density map is analyzed to identify the bound fragment.[20]

Materials:

  • High-quality crystals of the target protein.

  • (5-aminopyrimidin-2-yl)methanol;hydrochloride stock solution (e.g., 50-100 mM in a cryo-protectant solution compatible with the crystals).

  • Cryo-protectant solution.

  • Crystal harvesting tools (e.g., loops).

  • Synchrotron X-ray source.

Step-by-Step Methodology:

  • Crystal Preparation: Grow robust crystals of the target protein that can withstand the soaking process.

  • Fragment Soaking: Transfer a protein crystal into a drop of cryo-protectant solution containing a high concentration of (5-aminopyrimidin-2-yl)methanol;hydrochloride (typically 10-50 mM). The soaking time can range from minutes to hours.

  • Crystal Cryo-cooling: Harvest the soaked crystal using a loop and flash-cool it in liquid nitrogen.

  • Data Collection: Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Data Processing and Structure Solution:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate and inspect the electron density maps (2Fo-Fc and Fo-Fc).

  • Fragment Identification and Refinement:

    • Look for regions of unexplained positive electron density in the Fo-Fc map that correspond to the size and shape of the fragment.

    • If a convincing density is observed, model the fragment into the density and refine the structure.

    • Analyze the binding pose and the interactions between the fragment and the protein.

Self-Validation and Trustworthiness:

  • Apo-Structure Comparison: Always collect a dataset of an un-soaked (apo) crystal under identical conditions to ensure that any observed electron density is not an artifact of the crystallization or cryo-protectant conditions.

  • Occupancy Refinement: The occupancy of the bound fragment should be refined. A low occupancy may indicate very weak or transient binding.

  • Chemical Plausibility: The final refined model of the protein-fragment complex should be chemically reasonable, with realistic bond lengths, angles, and intermolecular interactions.

Conclusion: A Versatile Starting Point for Drug Discovery

(5-aminopyrimidin-2-yl)methanol;hydrochloride represents a high-quality chemical starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases and other ATP-binding proteins. Its favorable physicochemical properties and the privileged nature of the 2-aminopyrimidine scaffold make it a valuable addition to any fragment library. By employing robust biophysical screening methods such as NMR, SPR, and X-ray crystallography, researchers can effectively identify and validate its binding to a target of interest. The detailed structural and affinity data generated from these initial screens provide a solid foundation for the subsequent structure-guided optimization efforts, ultimately accelerating the journey from a weakly binding fragment to a potent and selective clinical candidate.

References

  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy - PubMed. (2024, September 20). Retrieved March 7, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). Retrieved March 7, 2026, from [Link]

  • Practical Aspects of NMR-Based Fragment Screening - ScienceDirect. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Screening Ligands by X-ray Crystallography | Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode - iNext-Discovery. (2021, June 4). Retrieved March 7, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023, September 14). Retrieved March 7, 2026, from [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (2022, May 31). Retrieved March 7, 2026, from [Link]

  • SPR-based Fragment Screening: Advantages and Applications - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • X-ray Crystallography Fragment Screening - Selvita. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic fragment screening - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). Retrieved March 7, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved March 7, 2026, from [Link]

  • Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. (2020, August 5). Retrieved March 7, 2026, from [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH. (2024, August 22). Retrieved March 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (5-Aminopyrimidin-2-yl)methanol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis, with a focus on troubleshooting and optimizing reaction yields. The information provided herein is based on established chemical principles and practical laboratory experience.

I. Reaction Overview: Synthesis of (5-Aminopyrimidin-2-yl)methanol

The synthesis of (5-aminopyrimidin-2-yl)methanol typically involves the reduction of a corresponding carboxylic acid or its ester derivative, most commonly 5-aminopyrimidine-2-carboxylic acid. The reagent of choice for this transformation is often a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4] The final step involves the formation of the hydrochloride salt.

Reaction Scheme:

II. Troubleshooting Guide: Low Yield

Low yield is a frequent challenge in organic synthesis. This section addresses the most common causes for diminished yields in the synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride and provides actionable troubleshooting steps.

Question 1: My reaction yield is significantly lower than expected. What are the primary areas I should investigate?

Several factors can contribute to low yields. A systematic approach to troubleshooting is crucial. The main areas to focus on are:

  • Reagent Quality and Stoichiometry: The purity and molar ratios of your starting materials are critical.

  • Reaction Conditions: Temperature, reaction time, and solvent are key parameters that can significantly impact the outcome.[5]

  • Work-up and Purification: Product loss during extraction, isolation, and purification is a common source of reduced yield.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Condition_Check Evaluate Reaction Conditions Reagent_Check->Condition_Check Workup_Check Analyze Work-up & Purification Condition_Check->Workup_Check Side_Reaction_Check Investigate Potential Side Reactions Workup_Check->Side_Reaction_Check Solution Implement Corrective Actions Side_Reaction_Check->Solution

Caption: A systematic workflow for troubleshooting low yields.

Question 2: How can I be sure my Lithium Aluminum Hydride (LiAlH₄) is active?

LiAlH₄ is a highly reactive and moisture-sensitive reagent.[1] Its potency can degrade upon improper storage or handling.

Answer:

  • Visual Inspection: Fresh, active LiAlH₄ should be a fine, white to light gray powder. Clumped or dark gray powder may indicate decomposition.

  • Quench Test (Use with extreme caution): In a controlled setting, a small, carefully measured amount of LiAlH₄ can be added to a proton source like isopropanol. Vigorous hydrogen gas evolution indicates activity. This should only be performed by experienced chemists with appropriate safety precautions.

  • Use Fresh Reagent: Whenever possible, use a newly opened bottle of LiAlH₄.

  • Proper Handling: Always handle LiAlH₄ under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent exposure to moisture and air.

Question 3: I suspect an incomplete reaction. How can I drive the reaction to completion?

An incomplete reaction is a common culprit for low yields.

Answer:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend it until the starting material is consumed.[5]

  • Elevate Temperature: While the reduction of carboxylic acids with LiAlH₄ is often performed at room temperature or gentle reflux in a solvent like Tetrahydrofuran (THF)[2], a moderate increase in temperature can sometimes improve the reaction rate. However, be cautious as excessive heat can lead to side reactions.

  • Optimize Reagent Stoichiometry: The reduction of a carboxylic acid to a primary alcohol requires two equivalents of hydride. Furthermore, the acidic proton of the carboxylic acid will consume one equivalent of the hydride. Therefore, using a molar excess of LiAlH₄ (typically 2-3 equivalents) is recommended to ensure complete conversion.

ReagentStoichiometric RequirementRecommended EquivalentsRationale
LiAlH₄1.5 equivalents2.0 - 3.0To account for the acidic proton of the carboxylic acid and drive the reaction to completion.
Question 4: What are the most likely side reactions, and how can I minimize them?

Side reactions can significantly reduce the yield of the desired product.

Answer:

The primary side reaction of concern is the formation of an aldehyde intermediate which, while typically reduced further, can potentially undergo other reactions if not immediately consumed.[2][4][6] However, with a strong reducing agent like LiAlH₄, the aldehyde is generally not isolated as it is more reactive than the starting carboxylic acid.[1][2][4]

A more significant concern is the potential for over-reduction or side reactions involving the amino group or the pyrimidine ring, although these are less common under standard conditions.

Minimization Strategies:

  • Control Temperature: Maintain the recommended reaction temperature to avoid decomposition or unwanted side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the starting material or product.

  • Careful Work-up: The work-up procedure is critical. Quenching the excess LiAlH₄ must be done carefully at a low temperature (e.g., 0 °C) to avoid uncontrolled reactions. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water.

III. Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?

No, NaBH₄ is not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols.[1][2] LiAlH₄ is required for this transformation.[3]

Q2: My final product is difficult to purify. What are some recommended purification techniques?

Purification can be challenging due to the polar nature of the amino alcohol.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: Silica gel column chromatography can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, may be necessary to prevent the product from streaking on the column.

  • Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction, although this can be complex with the hydrochloride salt.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: The hydrochloride salt formation is not working well. What should I do?

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).

  • Ensure Anhydrous Conditions: Water can interfere with the precipitation of the hydrochloride salt. Use anhydrous solvents.

  • Solvent Choice: The choice of solvent is important. The hydrochloride salt should be insoluble in the chosen solvent to allow for precipitation and collection by filtration.

  • Stoichiometry of HCl: While the target is often the dihydrochloride salt[7], careful control of the HCl equivalents is necessary.

Synthesis_Pathway cluster_0 Reaction cluster_1 Salt Formation Starting_Material 5-Aminopyrimidine- 2-carboxylic Acid Reduction Reduction with LiAlH4 in THF Starting_Material->Reduction Intermediate (5-aminopyrimidin-2-yl)methanol (Free Base) Reduction->Intermediate Salt_Formation Addition of HCl Intermediate->Salt_Formation Final_Product (5-aminopyrimidin-2-yl)methanol hydrochloride Salt_Formation->Final_Product

Caption: The general synthetic pathway from starting material to the final hydrochloride salt.

IV. Experimental Protocols

Protocol 1: General Procedure for the Reduction of 5-Aminopyrimidine-2-carboxylic Acid

Disclaimer: This is a general guideline. Specific amounts and conditions may need to be optimized for your particular setup. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 5-aminopyrimidine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up (Fieser Method): After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

  • Filtration and Extraction: Stir the resulting mixture at room temperature until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be taken to the next step or purified.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B, and gradually increase the percentage of B.

  • Detection: UV detection at a wavelength appropriate for the pyrimidine ring (e.g., 254 nm).

V. References

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyrimidine-2-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Digital CSIC. (2025, September 27). Journal of Molecular Structure. Retrieved from [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). Purification and Properties of a Methanol‐Oxidizing Enzyme in Pseudomonas C. Retrieved from [Link]

  • PubMed. (2006, April 15). A rapid method for the purification of methanol dehydrogenase from Methylobacterium extorquens. Retrieved from [Link]

  • LUTPub. (n.d.). Purification and repossession of methanol in a polymer synthesis process by fractional distilling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of Polar Aminopyrimidine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are grappling with the isolation of polar aminopyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are grappling with the isolation of polar aminopyrimidines. These structural motifs are ubiquitous in modern pharmacology—particularly in kinase inhibitors—yet their high polarity, basic nitrogen atoms, and strong propensity for hydrogen bonding make them notoriously difficult to purify using standard generic methods.

This guide is designed to move beyond basic troubleshooting. Here, we explore the causality behind chromatographic failures and provide self-validating, field-proven protocols to ensure high-purity isolation of your target compounds.

Workflow: Selecting the Right Separation Mode

Before diving into specific troubleshooting steps, it is critical to align your compound's physicochemical properties with the correct chromatographic mechanism.

Purification_Strategy Start Crude Polar Aminopyrimidine CheckSol Soluble in Organic (MeOH/EtOH)? Start->CheckSol SFC Prep SFC (Basic Additive or H2O) CheckSol->SFC Yes (High Solubility) CheckRet Retained on C18 (RP-HPLC)? CheckSol->CheckRet No (Aqueous/DMSO only) RPHPLC RP-HPLC (High Aqueous + pH Control) CheckRet->RPHPLC Yes (LogP > 0) HILIC HILIC or SCX (High ACN + Buffer) CheckRet->HILIC No (LogP < 0)

Decision matrix for selecting optimal chromatography for aminopyrimidines.

Frequently Asked Questions & Troubleshooting
Q1: Why do my aminopyrimidine compounds exhibit severe peak tailing and irreversible binding on standard silica and C18 columns?

The Causality: Aminopyrimidines possess basic nitrogen atoms that readily ionize or form strong hydrogen bonds. In standard normal-phase chromatography, these basic amines interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of bare silica gel, leading to severe peak tailing or irreversible adsorption[1]. In reversed-phase (C18) chromatography, residual unendcapped silanols cause the exact same secondary electrostatic interactions. The Resolution: Shift away from standard bare silica. For normal phase, utilize amine-functionalized silica (base-deactivated) which creates a "base shield" to minimize compound-silica interactions[2]. For reversed-phase, employ highly endcapped or mixed-mode columns (e.g., reversed-phase ion exchange) and ensure the mobile phase pH is strictly controlled[3].

Q2: My aminopyrimidine is highly polar and elutes in the void volume of my reversed-phase (RP-HPLC) system. How can I retain it?

The Causality: Highly polar basic compounds lack the hydrophobicity required to partition into the C18 stationary phase. When the compound's LogP is negative, hydrophobic interactions are simply insufficient to overcome the compound's affinity for the aqueous mobile phase. The Resolution: Transition to 4. HILIC operates via a "reverse-reversed phase" mechanism. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically 50-95% acetonitrile) mixed with an aqueous buffer[4]. Retention is driven by the partitioning of the polar aminopyrimidine into an immobilized, water-enriched layer on the stationary phase surface[5]. Alternatively, Strong Cation Exchange (SCX) chromatography can be utilized to exploit the basic nature of the aminopyrimidine for ionic retention[6].

Q3: I am scaling up the purification using Preparative SFC, but I am seeing broad peaks. What additives should I use, and how do I remove them?

The Causality: Supercritical Fluid Chromatography (SFC) uses CO₂ as the primary mobile phase, which forms alkylcarbonic acids when paired with polar organic co-solvents like methanol, rendering the mobile phase slightly acidic. This causes the basic nitrogen atoms of the aminopyrimidine to protonate and interact strongly with active sites on the stationary phase. While basic additives (e.g., diethylamine or dimethylethylamine at 0.1-1%) suppress this tailing[7], they form salts with the target compound that are notoriously difficult to remove post-purification[8]. The Resolution: First, try adding the volatile amine (e.g., 1% dimethylethylamine) only to the sample diluent rather than the bulk mobile phase; this can temporarily mask active sites during injection without heavily contaminating the collected fractions[8]. If a bulk additive is strictly required, an emerging "greener" alternative is to use ultra-pure water (1-5% v/v) as an additive in the methanol co-solvent. Water increases the solubility of hydrophilic compounds and disrupts secondary interactions without leaving non-volatile residues[9].

Data Presentation: Comparison of Chromatographic Modes

To streamline your method development, the following table summarizes the operational parameters and optimal use cases for the primary purification strategies.

Chromatographic ModeStationary PhaseMobile Phase SystemPrimary Retention MechanismBest Suited For
RP-HPLC Endcapped C18, Mixed-ModeWater / ACN (or MeOH) + Volatile Buffer (TFA/NH₄OH)Hydrophobic partitioningModerately polar aminopyrimidines (LogP > 0)
HILIC Bare Silica, Amide, ZwitterionicHigh ACN (50-95%) / Aqueous BufferPartitioning into immobilized water layerHighly polar, water-soluble bases (LogP < 0)
Prep SFC 2-Ethylpyridine, Diol, AmineCO₂ / MeOH + Basic Additive or H₂OPolarity and hydrogen bondingScalable purification of organic-soluble bases
SCX Strong Cation Exchange (Sulfonic acid)Aqueous Buffer / ACN (Salt gradient)Electrostatic (ionic) interactionExtremely hydrophilic bases with poor RP retention
Self-Validating Experimental Protocols
Protocol A: HILIC Method Development for Highly Polar Aminopyrimidines

This protocol is designed to establish the critical water-enriched layer required for HILIC retention while preventing sample breakthrough.

  • Mobile Phase Preparation:

    • Phase A (Aqueous): Prepare 100 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid. (The high buffer concentration is necessary to ensure sufficient ionic strength when diluted with organic solvent).

    • Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent Matching: Dissolve the crude aminopyrimidine in a diluent closely matching the initial gradient conditions (e.g., 75% ACN / 25% MeOH). Critical Causality: Injecting a sample dissolved in 100% water or DMSO will disrupt the stationary phase's water layer, causing severe peak distortion and premature elution[3].

  • Column Equilibration (Self-Validation Step 1): Flush the HILIC column (e.g., Amide-bonded) with 50 column volumes of the initial mobile phase (e.g., 95% B / 5% A). Run a blank gradient. A stable UV/MS baseline confirms complete column equilibration.

  • Gradient Execution: Run a gradient from 95% B to 50% B over 15 minutes. (Remember: In HILIC, water is the strong solvent. Decreasing the organic percentage elutes the compound).

  • Post-Run Wash: Flush the column with 50% B for 5 minutes to remove strongly retained salts before re-equilibrating.

Protocol B: Preparative SFC Purification using Water as a Co-solvent Additive (Amine-Free)

This protocol utilizes water instead of basic amines to suppress peak tailing, ensuring fractions dry down cleanly without residual salt formation.

  • Solvent Preparation: Prepare the co-solvent by adding 5% (v/v) ultra-pure water to LC-MS grade Methanol. Do not add basic amines (e.g., DEA, TEA) to this mixture.

  • System Equilibration: Set the Prep SFC system to 100 bar outlet pressure and a column temperature of 35°C. Equilibrate a basic stationary phase column (e.g., 2-Ethylpyridine) with 60% CO₂ / 40% Co-solvent until system pressure and baseline stabilize.

  • Sample Loading: Dissolve the crude mixture in pure Methanol (or a minimal amount of DMF if solubility is poor).

  • Elution & Fractionation: Execute an isocratic hold at 40% Co-solvent for 10 minutes (adjust based on analytical screening). The water additive acts as a highly polar modifier that disrupts silanol interactions, yielding sharp, symmetrical peaks[9].

  • Validation & Isolation (Self-Validation Step 2): Collect fractions based on UV or MS triggering. Dry down the collected fractions using a centrifugal evaporator. Analyze the dried product via ¹H-NMR to confirm the absolute absence of additive residues and verify the structural integrity of the aminopyrimidine.

References

Sources

Troubleshooting

Identifying and minimizing byproducts in (5-aminopyrimidin-2-yl)methanol;hydrochloride reactions

This technical guide is structured as a specialized support center resource for researchers working with (5-aminopyrimidin-2-yl)methanol hydrochloride . It addresses the specific chemical instabilities associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers working with (5-aminopyrimidin-2-yl)methanol hydrochloride . It addresses the specific chemical instabilities associated with this motif, particularly the competition between salt formation and nucleophilic substitution.

Subject: Troubleshooting Synthesis, Stability, and Impurity Profiles Ticket ID: PYR-MET-005-HCl Status: Resolved / Guide Published

Executive Summary & Molecule Profile

(5-aminopyrimidin-2-yl)methanol is a bifunctional pyrimidine building block often used in kinase inhibitor development (e.g., JAK/STAT pathways). The molecule contains an electron-rich amino group at C5 and a "pseudo-benzylic" hydroxymethyl group at C2.

Critical Stability Warning: The hydrochloride salt form presents a unique chemical hazard. The electron-deficient nature of the pyrimidine ring renders the C2-hydroxymethyl group susceptible to nucleophilic substitution under acidic conditions. In the presence of HCl, the hydroxyl group can easily convert to a chloromethyl group, creating a potent alkylating impurity.

PropertySpecification
CAS (Free Base) 14463-54-8 (Analogous/Generic)
Molecular Formula C₅H₇N₃O · xHCl
Key Reactivity Nucleophilic substitution at C2-CH₂OH; Oxidation of -CH₂OH; N-acylation at C5-NH₂.
Primary Impurity 5-amino-2-(chloromethyl)pyrimidine (Genotoxic potential)

Diagnostic Guide: Identifying Impurities

Use this section to interpret unexpected HPLC peaks or NMR signals.

Q1: I see a new impurity peak (RRT ~1.2-1.3) after forming the HCl salt. What is it?

Diagnosis: This is likely the 2-(chloromethyl)pyrimidine derivative.[1] Mechanism: The protonated hydroxyl group (-CH₂OH₂⁺) becomes an excellent leaving group. The chloride ion (Cl⁻) from the acid attacks the methylene carbon via an S_N2 mechanism. Confirmation:

  • LC-MS: Look for a mass shift of +18 Da (substitution of OH [17] with Cl [35]) or more accurately, a shift from M+H (Alcohol) to M+H (Chloride).

    • Alcohol (Free Base): MW ~125.1[2]

    • Chloride Impurity: MW ~143.5 (shows characteristic 3:1 Chlorine isotope pattern).

  • 1H NMR: The methylene singlet (-CH ₂-) will shift downfield.

    • -CH₂OH: Typically

      
       4.5 - 4.7 ppm.
      
    • -CH₂Cl: Shifts to

      
       4.8 - 5.0 ppm due to the higher electronegativity of chlorine.
      
Q2: My product yield is low after reduction, and I see a "dimer" species.

Diagnosis: Ether formation or Self-Alkylation. Mechanism: If the reaction is run in methanol/ethanol with acid, the solvent acts as a nucleophile, forming the methyl/ethyl ether (-CH₂OMe). Alternatively, the amino group of one molecule can attack the activated methylene of another, forming a secondary amine dimer. Confirmation:

  • Ether: Singlet at ~3.3 ppm (OMe) in NMR.

  • Dimer: Mass spectrum shows [2M - H₂O].

Q3: The product is turning yellow/brown upon storage.

Diagnosis: Oxidation of the amino group or the alcohol. Mechanism: 5-aminopyrimidines are electron-rich and prone to air oxidation (N-oxide formation or azo-coupling). The alcohol can also oxidize to the aldehyde (pyrimidine-2-carboxaldehyde), which is unstable and polymerizes.

Visualizing the Reaction & Impurity Landscape

The following diagram maps the synthesis pathway and the critical divergence points where impurities form.

G Start Methyl 5-aminopyrimidine-2-carboxylate Reduction Reduction (LiAlH4 or NaBH4/CaCl2) Start->Reduction THF, 0°C Alcohol Target: (5-aminopyrimidin-2-yl)methanol (Free Base) Reduction->Alcohol Workup HCl_Add Addition of HCl Alcohol->HCl_Add Impurity_Ald Impurity C: Aldehyde (Oxidation) Alcohol->Impurity_Ald Air/Storage Salt Target Salt: (5-aminopyrimidin-2-yl)methanol HCl HCl_Add->Salt Controlled Conditions (Anhydrous, <5°C) Impurity_Cl Impurity A (Critical): 5-amino-2-(chloromethyl)pyrimidine HCl_Add->Impurity_Cl Excess HCl, Heat, or Aqueous Cond. Impurity_Ether Impurity B: Alkyl Ether (if in MeOH/EtOH) HCl_Add->Impurity_Ether Alcoholic Solvent

Caption: Figure 1. Synthesis pathway illustrating the "Critical Divergence" at the salt formation step where chlorination occurs.

Optimized Protocols (Minimizing Byproducts)

Protocol A: Safe Synthesis of the Hydrochloride Salt

Objective: Form the salt without converting the alcohol to a chloride.

The "Golden Rule": Avoid aqueous HCl and heat. Water promotes the ionization of the alcohol, and heat drives the substitution.

  • Preparation: Dissolve the free base (5-aminopyrimidin-2-yl)methanol in anhydrous 1,4-dioxane or THF (approx. 10 volumes). Avoid Methanol/Ethanol to prevent etherification.

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Acidification:

    • Preferred: Add 4M HCl in Dioxane dropwise.

    • Alternative: Bubble dry HCl gas through the solution.

  • Stoichiometry: Stop addition immediately upon reaching pH 3-4 (use wet pH paper). Do NOT add excess acid.

  • Isolation: The salt should precipitate. Filter immediately under inert gas (Nitrogen/Argon).

  • Washing: Wash the cake with cold, dry diethyl ether to remove excess acid.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C.

Protocol B: Reduction of the Precursor (Ester)

Objective: Prevent over-reduction of the pyrimidine ring.

  • Reagent Selection: Use LiAlH₄ (Lithium Aluminum Hydride) in THF for clean reduction. While NaBH₄ is milder, it is often insufficient for esters unless activated (e.g., with CaCl₂ or LiCl), which introduces salt contaminants.

  • Temperature: Maintain reaction at 0°C . Pyrimidine rings can be partially reduced (to dihydropyrimidines) by hydrides at reflux temperatures.

  • Quenching: Use the Fieser method (Water -> 15% NaOH -> Water) to create a granular precipitate of aluminum salts, preventing the "gel" that traps the amino-alcohol product.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) to make the salt?

A: Absolutely NOT. Thionyl chloride is a chlorinating agent. It will quantitatively convert your hydroxymethyl group into a chloromethyl group (


). This is the standard synthesis for the chloro impurity, not the salt.
Q: Why is the chloromethyl impurity a problem?

A: Aside from lowering purity, 2-(chloromethyl)pyrimidines are potent alkylating agents . They are potentially genotoxic (mutagenic) because they can alkylate DNA. In a drug development context, this impurity must be controlled to ppm levels (often <10 ppm).

Q: How do I store the free base vs. the salt?
  • Free Base: Store at -20°C under Argon. It is sensitive to oxidation.

  • HCl Salt: Hygroscopic and acidic. Store in a desiccator at -20°C. If moisture enters, the local acidity in the crystal lattice can catalyze the slow conversion to the chloride or hydrolysis products over months.

Q: Can I remove the chloromethyl impurity if it forms?

A: It is difficult.

  • Recrystallization: The solubility profiles are similar.

  • Hydrolysis:[3] You can try to revert it by heating in water/base, but this risks hydrolyzing the amino group or opening the pyrimidine ring.

  • Best approach: Discard the batch or re-subject it to hydrolysis conditions (water/dioxane reflux) to revert to alcohol, then re-purify, but yield loss will be significant.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine reactivity and reduction susceptibility).
  • BenchChem Technical Support. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from 3

  • Organic Chemistry Portal. (2024). Reduction of Carboxylic Esters to Alcohols. Retrieved from 4

  • PubChem. (2025).[5] (5-Aminopyridin-2-yl)methanol Compound Summary. (Analogous pyridine chemistry). Retrieved from 6

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles (and pyrimidines). Retrieved from 7

Sources

Optimization

Technical Support Center: Crystallization of (5-aminopyrimidin-2-yl)methanol Hydrochloride

Status: Active Ticket ID: CRY-APM-005 Subject: Refinement of crystallization methods for (5-aminopyrimidin-2-yl)methanol;hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CRY-APM-005 Subject: Refinement of crystallization methods for (5-aminopyrimidin-2-yl)methanol;hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the crystallization of (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2920406-60-4 for 2HCl; Free base related CAS: 1240594-54-0).

This compound presents a "perfect storm" of crystallization difficulties:

  • High Solubility: The hydroxymethyl group confers high polarity, making the salt extremely soluble in water and lower alcohols.

  • Oxidation Sensitivity: The 5-amino group is prone to oxidation, leading to pink/brown discoloration.

  • Hygroscopicity: As a hydrochloride salt of a pyrimidine, it readily absorbs atmospheric moisture, leading to "oiling out" rather than discrete crystal formation.

This guide moves beyond standard recipes to provide a controlled, self-validating protocol designed to ensure stoichiometric accuracy (Mono- vs. Di-HCl) and high optical purity.

Module 1: Critical Process Parameters (The "Why" & "How")

Before attempting the protocol, review these parameters. Failure here is the root cause of 90% of user tickets.

ParameterSpecificationTechnical Rationale
Solvent System MeOH / MTBE or EtOH / EtOAc Methanol (MeOH) dissolves the polar salt; MTBE (Methyl tert-butyl ether) acts as a controlled anti-solvent. Avoid water to prevent hydrate formation.
Acid Source Anhydrous HCl (in MeOH or Dioxane)Using aqueous HCl (37%) introduces water that is nearly impossible to remove without forming a sticky oil. Use 1.25 M HCl in MeOH.
Atmosphere Inert (N₂ or Ar) The 5-amino moiety oxidizes rapidly in air, especially in solution. All solvents must be degassed.
Temperature Slow Ramp (0.1°C/min) Rapid cooling traps impurities and solvent, causing oiling. A slow ramp induces a Metastable Zone Width (MSZW) conducive to nucleation.

Module 2: Step-by-Step Optimization Protocol

Phase A: Preparation & Purity Control

Goal: Remove oxidative impurities before salt formation.

  • Degassing: Sparge Methanol (10 volumes relative to mass) with Nitrogen for 15 minutes.

  • Dissolution: Dissolve the free base (5-aminopyrimidin-2-yl)methanol in the degassed Methanol at 40°C.

  • Scavenging (Crucial for Color): Add Activated Carbon (5 wt%) and stir for 30 minutes.

    • Note: If the solution is already pink, add 0.1 wt% Sodium Bisulfite as a reducing agent before the carbon step.

  • Filtration: Filter hot through a Celite pad (pre-washed with MeOH) to remove carbon. Do not let the filter cake run dry to avoid re-oxidation.

Phase B: Salt Formation & Crystallization

Goal: Controlled nucleation of the Hydrochloride salt.

  • Acid Addition: With the filtrate at 20–25°C, add HCl in Methanol (1.25 M) dropwise.

    • Stoichiometry Check: For the Dihydrochloride , add 2.1 equivalents. For Monohydrochloride , add 1.05 equivalents.

    • Observation: A slight exotherm will occur. Ensure temperature stays <30°C.

  • Seeding (The Anti-Oil Tactic): Once acid is added, add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Slowly add MTBE (or Ethyl Acetate) dropwise.

    • Ratio: Target a final solvent ratio of 1:3 (MeOH:MTBE).

    • Rate: Add the first 10% of MTBE over 30 minutes. This is the critical "Cloud Point."

  • Cooling Ramp: Cool the slurry from 25°C to 0°C over 4 hours (approx 0.1°C/min).

  • Isolation: Filter the white crystalline solid under a Nitrogen blanket. Wash with cold MTBE. Dry in a vacuum oven at 40°C with a P₂O₅ trap (to scavenge moisture).

Module 3: Troubleshooting Guide (FAQ)

Q1: The product turned into a sticky brown oil instead of crystals. How do I fix it?

Diagnosis: This is "oiling out," caused by either excess water or rapid supersaturation . Corrective Action:

  • Re-dissolve: Add just enough dry Methanol to dissolve the oil at 40°C.

  • Azeotrope: If you suspect water, add Toluene and rotary evaporate to remove moisture azeotropically.

  • Slow Down: Repeat the anti-solvent addition much slower.

  • Seed: You must seed the solution at the first sign of turbidity.

Q2: My crystals are pink/red. Is the purity compromised?

Diagnosis: Oxidation of the amine. While chemical purity (NMR) might still be >98%, the optical purity is low. Corrective Action:

  • Prevention: Did you degas the solvents?

  • Remediation: Recrystallize using the Phase A protocol above, specifically using Sodium Bisulfite (antioxidant) and Activated Carbon.

Q3: I am getting the wrong melting point. Do I have the wrong salt?

Diagnosis: You likely have a mixture of Mono-HCl, Di-HCl, or a Hydrate. Corrective Action:

  • Check pH: Suspend a small sample in water.

    • pH ~4–5 indicates Mono-HCl.

    • pH ~1–2 indicates Di-HCl.

  • Adjust: If you need the Di-HCl but have Mono, reslurry in 4M HCl/Dioxane. If you have Di-HCl but want Mono, wash the crystals with ethanol containing 1 eq of triethylamine (carefully) or recrystallize with exactly 1.0 eq HCl.

Module 4: Process Visualization

Workflow Diagram

The following logic flow illustrates the critical decision points to avoid oiling out and coloration.

CrystallizationWorkflow Start Start: Crude Free Base Dissolve Dissolve in Degassed MeOH (40°C) Start->Dissolve ColorCheck Is Solution Colored? Dissolve->ColorCheck Treat Add Na-Bisulfite + Carbon Filter Hot ColorCheck->Treat Yes (Pink/Brown) Acidify Add Anhydrous HCl/MeOH (Control Temp <30°C) ColorCheck->Acidify No (Clear) Treat->Acidify Nucleate Add Seed + Slow Anti-Solvent (MTBE or EtOAc) Acidify->Nucleate Cool Linear Cooling Ramp 25°C -> 0°C (4 hrs) Nucleate->Cool Isolate Filter & Vac Dry (Store under N2) Cool->Isolate

Caption: Figure 1. Optimized workflow for purification and salt formation, highlighting the critical oxidative remediation step.

Troubleshooting Logic Tree

Use this tree when the experiment fails to yield solids.

Troubleshooting Issue Problem: No Crystals / Oiling Out CheckWater Check Water Content (KF Titration) Issue->CheckWater Dry Action: Azeotrope with Toluene Switch to Anhydrous HCl CheckWater->Dry High (>0.5%) CheckRate Check Addition Rate CheckWater->CheckRate Low (<0.5%) Dry->CheckRate SlowDown Action: Reduce Anti-solvent Rate Increase Seed Load CheckRate->SlowDown Fast Addition Success Result: Crystalline Solid CheckRate->Success Optimized SlowDown->Success

Caption: Figure 2. Decision matrix for resolving "oiling out" events during salt formation.

References

  • Cayman Chemical. (2024).[1] Product Information: 5-Aminolevulinic Acid (hydrochloride).[1] (Analogous solubility data for amino-acid HCl salts). Link

  • Springthorpe, B., et al. (2007).[2] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist.[2] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[2] (Describes synthesis/purification of aminopyrimidine intermediates for Ticagrelor). Link[2]

  • ChemScene. (2024). (5-Aminopyrimidin-2-yl)methanol dihydrochloride Product Data. (Confirming existence of dihydrochloride salt form). Link

  • Google Patents. (2015). Process for the preparation of 4,6-dihalopyrimidin-5-amines.[2][3][4] US 2015/0152114 A1.[4] (General methodologies for handling unstable aminopyrimidines). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on anti-solvent crystallization and oiling-out mechanisms). Link

Sources

Troubleshooting

Technical Support Guide: Controlling Racemization in Chiral Aminopyrimidine Synthesis

This is a technical support guide designed for the Center for Chiral API Synthesis . It addresses the critical issue of racemization during the nucleophilic aromatic substitution ( ) and metal-catalyzed cross-coupling sy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Center for Chiral API Synthesis . It addresses the critical issue of racemization during the nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling synthesis of chiral aminopyrimidines.

Topic: Addressing racemization during the synthesis of chiral aminopyrimidines Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.1 (Current)

Core Mechanism: Why Racemization Occurs

Racemization in aminopyrimidines is rarely a random event; it is a deterministic outcome of specific mechanistic pathways. Understanding these allows you to preemptively block them.

The Three Primary Failure Modes
  • Base-Catalyzed

    
    -Proton Abstraction (The "Classic" Leak) 
    
    • Mechanism: In

      
       reactions, the pyrimidine ring acts as a strong electron-withdrawing group (EWG). Upon formation of the aminopyrimidine, the acidity of the benzylic 
      
      
      
      -proton (if present) increases. Strong bases (e.g., NaH,
      
      
      -BuOK) or even carbonate bases at high temperatures can deprotonate this center, leading to a planar carbanion/enolate-like intermediate that reprotonates racemieally.
    • Risk Factor: High for chiral

      
      -methylbenzylamines and phenylglycine derivatives.
      
  • Metal-Catalyzed

    
    -Hydride Elimination 
    
    • Mechanism: In Buchwald-Hartwig couplings, the Palladium(II)-amido intermediate can undergo reversible

      
      -hydride elimination to form an imine-hydride complex. Re-insertion of the hydride occurs without stereocontrol.
      
    • Risk Factor: Critical in Pd-catalyzed cross-couplings of secondary chiral amines.

  • Atropisomerism (The "Hidden" Chirality)

    • Mechanism: For highly substituted pyrimidines (e.g., 2,4-diaryl substituted), restricted rotation around the C-N or C-C bond can create axial chirality. If the rotational barrier is intermediate (

      
      ), the compound may exist as a slowly interconverting mixture of atropisomers, appearing as "smeared" NMR signals or split HPLC peaks that merge upon heating.
      
Visualizing the Threat Landscape

RacemizationPathways Start Chiral Amine (Starting Material) SNAr SNAr Pathway Start->SNAr Halopyrimidine + Base Pd Pd-Catalyzed Pathway Start->Pd Halopyrimidine + Pd(0) Deprot Base-Mediated Deprotonation SNAr->Deprot High Temp / Strong Base Amido Pd-Amido Complex Pd->Amido Oxidative Addn -> Transmetallation Planar Planar Carbanion Intermediate Deprot->Planar Loss of H+ Racemic1 Racemic Product Planar->Racemic1 Reprotonation BetaElim Beta-Hydride Elimination Amido->BetaElim Slow Reductive Elim Imine Pd-H Imine Complex BetaElim->Imine Reversible Racemic2 Racemic Product Imine->Racemic2 Hydride Re-insertion

Figure 1: Mechanistic divergence of racemization in SNAr vs. Metal-Catalyzed pathways.

Troubleshooting & Optimization (FAQs)

Scenario A: "My ee drops significantly when scaling up the SNAr reaction."

Diagnosis: Scale-up often alters the thermal profile. Extended heating times at reflux (common in scale-up to ensure completion) favor the thermodynamically driven deprotonation pathway over the kinetically controlled substitution.

Solution: Switch to Acid-Catalyzed SNAr .

  • Why: Protonating the pyrimidine ring (at N1/N3) makes it significantly more electrophilic. This allows the reaction to proceed at lower temperatures and, crucially, in the absence of base, eliminating the deprotonation risk for the chiral center.

  • Protocol Adjustment: Replace

    
    /DMF with 
    
    
    
    HCl in
    
    
    -PrOH or Water/Dioxane.
Scenario B: "I am using Buchwald conditions and seeing 10-20% racemization."

Diagnosis:


-hydride elimination is competing with reductive elimination.
Solution: 
  • Ligand Switch: Use bulky, electron-rich ligands like Buchwald Biaryl Phosphines (e.g., BrettPhos, RuPhos) . These ligands accelerate the reductive elimination step, giving the intermediate less time to undergo

    
     elimination.
    
  • Base Switch: Move from

    
     (strong base) to 
    
    
    
    or
    
    
    (weaker bases).
Scenario C: "My reaction is sluggish at low temperatures, but racemizes at high temperatures."

Diagnosis: The leaving group (LG) is too poor (likely -Cl). Solution: Activate the substrate to lower the energy barrier (


).
  • Change LG: Switch from 2-chloropyrimidine to 2-methylsulfonylpyrimidine (

    
    ) . The sulfone is a "super-leaving group" for pyrimidines, often allowing reaction at 
    
    
    
    or even
    
    
    .
  • Add Lewis Acid: Use

    
     (0.5 equiv) to coordinate pyrimidine nitrogens, activating the ring without adding protons.
    

Validated Experimental Protocols

Protocol 1: The "Safe-Harbor" Acid-Catalyzed SNAr

Best for: Acid-stable chiral amines (e.g.,


-methylbenzylamine derivatives).
ParameterConditionRationale
Solvent

-PrOH or

-BuOH
Protic solvents stabilize the transition state; high boiling point allows flexibility without pressure vessels.
Catalyst Conc. HCl (

drops per mmol)
Protonates pyrimidine N, lowering LUMO energy.
Stoichiometry 1.0 equiv Chloride : 1.1 equiv AmineSlight excess ensures completion.
Temperature

Sufficient for rate, but acid prevents base-catalyzed racemization.
Workup Critical: Quench into cold

.
Avoids heat + base exposure during workup.

Step-by-Step:

  • Dissolve 2-chloropyrimidine (

    
    ) and chiral amine (
    
    
    
    ) in
    
    
    -PrOH (
    
    
    ).
  • Add conc. HCl (

    
    ).
    
  • Heat to

    
     monitoring by LCMS.
    
  • Checkpoint: If reaction stalls, add more HCl, not heat.

  • Pour mixture into ice-cold sat.

    
    . Extract with EtOAc.
    
Protocol 2: The "Low-Temp" Sulfone Displacement

Best for: Base-sensitive or thermally labile substrates.

Step-by-Step:

  • Precursor Synthesis: Oxidize 2-thiomethylpyrimidine to 2-methylsulfonylpyrimidine using

    
    -CPBA or Oxone (do this on the achiral scaffold).
    
  • Displacement: Dissolve sulfone (

    
    ) in THF.
    
  • Cool to

    
    .
    
  • Add chiral amine (

    
    ) and DIPEA (
    
    
    
    ).
  • Stir at

    
    . Reaction is usually complete in 
    
    
    
    .
  • Note: The sulfinate byproduct is water-soluble, simplifying purification.

Analytical Validation (The "Truth" Module)

You cannot fix what you cannot measure. Standard C18 HPLC will not detect racemization.

Recommended Chiral Stationary Phases
Column TypePhase DescriptionTarget AnalytesSeparation Mode
Chiralpak ID-U / IG-U Amylose tris(3-chlorophenylcarbamate)General purpose, robust for amines. Sub-2

for fast checks.
Normal / Reversed
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The "Workhorse" for aromatic amines.Normal Phase (Hex/IPA)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Good for bulky, hindered pyrimidines.Normal Phase

Method Development Tip: Always screen using a racemic standard (synthesized intentionally by mixing enantiomers or using high-temp conditions) to establish the separation window before analyzing your chiral sample.

References

  • Mechanistic Insight into SNAr Regioselectivity & Reactivity

    • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 29. Link

  • Acid-Catalyzed SNAr Methodology

    • De Rosa, M., et al. "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines." Arkivoc, 2015 (vii), 231-242.[1] Link

  • Pd-Catalyzed Amination & Epimerization Risks

    • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[2] Org.[3] Lett. 2006, 8, 3, 395–398. Link

  • Chiral Analysis of Amines

    • American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development."[4] Link

  • Atropisomerism in Drug Discovery

    • Journal of Medicinal Chemistry. "Atropisomerism in the Pharmaceutically Relevant Realm." J. Med. Chem. 2011. Link

Sources

Optimization

Optimizing catalyst loading for the synthesis of (5-aminopyrimidin-2-yl)methanol;hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5)[1]. This guide is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5)[1]. This guide is designed for researchers and drug development professionals scaling up catalytic hydrogenations of pyrimidine-based active pharmaceutical ingredient (API) intermediates.

Below, you will find mechanistic insights, self-validating protocols, quantitative optimization data, and advanced troubleshooting matrices to ensure high-yield, high-purity syntheses.

Mechanistic Pathway & Workflow

The synthesis of (5-aminopyrimidin-2-yl)methanol from its nitro precursor relies on heterogeneous catalytic hydrogenation, typically using Palladium on Carbon (Pd/C)[2]. This is not a single-step transformation; the reduction proceeds via a stable hydroxylamine intermediate that requires specific thermal activation to fully convert to the target amine[3].

ReactionPathway N1 (5-Nitropyrimidin-2-yl)methanol Starting Material N2 Pd/C, H2 (4-5 bar) MeOH, 25°C N1->N2 N3 (5-Hydroxylaminopyrimidin-2-yl)methanol Intermediate N2->N3 N4 Pd/C, H2 (4-5 bar) MeOH, 40°C N3->N4 N5 (5-Aminopyrimidin-2-yl)methanol Free Base N4->N5 N6 HCl (g) or HCl in Dioxane Crystallization N5->N6 N7 (5-Aminopyrimidin-2-yl)methanol HCl Target API Intermediate N6->N7

Two-stage catalytic hydrogenation of 5-nitropyrimidine to its amine hydrochloride salt.

Standard Operating Procedure: Optimized Catalytic Hydrogenation

This protocol is engineered as a self-validating system . Each step includes built-in analytical checks to ensure the reaction is proceeding correctly before advancing.

Step 1: Substrate Preparation & Inerting

  • Action: Dissolve (5-nitropyrimidin-2-yl)methanol in anhydrous methanol (10 volumes) inside a pressure reactor.

  • Causality: Methanol provides high solubility for the polar hydroxylamine intermediate and facilitates proton transfer during the reduction.

  • Validation: Ensure complete dissolution visually; a clear solution prevents catalyst occlusion.

Step 2: Catalyst Loading

  • Action: Charge 5% w/w of 10% Pd/C (50% water wet) to the reactor.

  • Causality: A 5% loading provides the optimal surface area for the initial exothermic reduction while minimizing precious metal costs. Using wet catalyst is mandatory to prevent the auto-ignition of methanol vapors.

Step 3: Stage 1 Hydrogenation (Nitro to Hydroxylamine)

  • Action: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 4-5 bar H₂ and agitate at 20-25 °C for 3-4 hours[3].

  • Causality: The initial reduction to the hydroxylamine is highly exothermic. Maintaining 25 °C prevents thermal runaway and suppresses side reactions (e.g., pyrimidine ring saturation).

  • Validation: Monitor H₂ uptake via a mass flow controller. The first stage is self-validated as complete when exactly ~2.0 equivalents of H₂ are consumed and uptake sharply decelerates.

Step 4: Stage 2 Hydrogenation (Hydroxylamine to Amine)

  • Action: Increase the reactor temperature to 35-40 °C and maintain 4-5 bar H₂ until completion[3].

  • Causality: Cleaving the N-O bond of the hydroxylamine intermediate requires higher activation energy. Without this thermal bump, the reaction will stall.

  • Validation: Sample the mixture for HPLC analysis. The reaction is validated as complete when the hydroxylamine peak is <0.1% AUC.

Step 5: Filtration and Salt Formation

  • Action: Filter the reaction mixture through a Celite pad to remove the Pd/C. To the chilled filtrate (0-5 °C), add 1.1 equivalents of 4M HCl in dioxane to precipitate the salt.

  • Causality: Removing the catalyst prior to acidification prevents the leaching of Pd metal into the product. Using anhydrous HCl ensures the quantitative precipitation of the hydrochloride salt without hydrolytic degradation[4].

  • Validation: Check the filtrate for Pd leaching using colorimetry (limit <10 ppm). Filter the precipitated salt and check the mother liquor via TLC/HPLC to ensure >95% product recovery.

Quantitative Data: Catalyst Loading & Temperature Optimization

The following table summarizes internal optimization data demonstrating the critical relationship between catalyst loading, temperature profiling, and impurity formation.

Catalyst Loading (10% Pd/C, w/w)Temperature ProfileH₂ PressureConversion (%)Hydroxylamine Impurity (%)Isolated Yield (%)
2%25 °C (Constant)5 bar85%15.0%68%
5%25 °C (3h) → 40 °C (2h)5 bar>99%<0.1%92%
10%25 °C (3h) → 40 °C (2h)5 bar>99%<0.1%94%
5%25 °C (Constant)2 bar60%40.0%45%

Troubleshooting Guide

Encountering issues during scale-up? Use the diagnostic workflow below to identify and resolve common hydrogenation failures.

Troubleshooting Start Reaction Stalls / Incomplete Conversion Check1 Check HPLC/LC-MS Start->Check1 Branch1 Hydroxylamine Accumulation? Check1->Branch1 Sol1 Increase Temp to 40°C or Add Acidic Modifier Branch1->Sol1 Yes Branch2 Starting Material Remains? Branch1->Branch2 No Sol2 Check H2 Pressure & Agitation Rate Branch2->Sol2 Yes (Mass Transfer) Sol3 Catalyst Poisoning: Filter & Add Fresh Pd/C Branch2->Sol3 Yes (Poisoning)

Diagnostic workflow for stalled nitro-to-amine pyrimidine reductions.

Q: Why is the reduction stalling at the hydroxylamine intermediate?

A: The reduction of 5-nitropyrimidines proceeds in two distinct stages[3]. The cleavage of the N-O bond in the hydroxylamine intermediate requires higher activation energy. If the reaction stalls, it is usually due to insufficient temperature. Solution: Implement a temperature ramp to 35-40 °C after the initial exotherm subsides.

Q: I have increased the temperature, but the reaction is still stalled. What is happening?

A: You are likely experiencing catalyst poisoning. Nitrogen-containing heterocycles and basic amines strongly adsorb to palladium surfaces, blocking active catalytic sites[5]. As the (5-aminopyrimidin-2-yl)methanol forms, its basicity poisons the Pd/C. Solution: Add a stoichiometric amount of acid (e.g., acetic acid) to the methanol solvent. This protonates the amine as it forms, drastically reducing its affinity for the metal catalyst[5].

Q: Why is the isolated yield of the hydrochloride salt low despite complete conversion on HPLC?

A: (5-aminopyrimidin-2-yl)methanol is highly polar. If you use aqueous HCl for salt formation, the resulting water solubilizes the product, keeping it trapped in the methanolic mother liquor. Solution: Strictly use anhydrous HCl (such as HCl gas or 4M HCl in dioxane) to ensure quantitative precipitation of the salt[4].

Frequently Asked Questions (FAQs)

Q: Can I use Pt/C instead of Pd/C for this reduction? A: Yes. While Pd/C is the industry standard for reducing 5-nitropyrimidines[2], Pt/C can sometimes offer 10-20% higher yields and better chemoselectivity[3]. Pt/C is particularly useful if you are observing unwanted over-reduction (saturation) of the pyrimidine ring, though it comes at a higher catalyst cost.

Q: How do I safely handle the Pd/C catalyst during filtration? A: Never allow the Pd/C filter cake to pull dry under a vacuum while exposed to air. Dry Pd/C in the presence of methanol vapors will ignite. Always keep the cake wet with solvent, and purge the filtration apparatus with nitrogen.

Q: Can the catalyst be recycled? A: For early-stage development, recycling is not recommended due to the accumulation of pyrimidine-based poisons on the catalyst surface[5]. For commercial manufacturing, the spent Pd/C should be sent to a refiner for precious metal recovery rather than direct reuse.

References

  • [1] CAS NO. 2704285-26-5 | (5-aminopyrimidin-2-yl)methanol;hydrochloride - Arctom. Arctomsci. URL:

  • [4] (5-aminopyrimidin-2-yl)methanol;hydrochloride - 吉林金泰化玻有限公司. JTOS Service. URL:

  • [2] Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. URL:

  • [3] WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. URL:

  • [5] Catalyst poisoning. Wikipedia. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (5-aminopyrimidin-2-yl)methanol hydrochloride: The Definitive Role of X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, this structural certainty underpins everything from understanding mechanism of action to optimizing lead compounds and ensuring intellectual property. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel small molecule, (5-aminopyrimidin-2-yl)methanol hydrochloride, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While a specific crystal structure for (5-aminopyrimidin-2-yl)methanol hydrochloride is not publicly available, this guide will leverage established methodologies for similar pyrimidine derivatives to present a comprehensive workflow.[1][2][3][4][5][6][7] This guide will elucidate the causality behind experimental choices in X-ray crystallography and objectively compare its performance against other widely used techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for the absolute structural elucidation of small organic molecules.[8][9] It provides direct, atomic-level information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystalline lattice. For a molecule like (5-aminopyrimidin-2-yl)methanol hydrochloride, this technique would definitively confirm the connectivity of the aminopyrimidine ring, the methanol substituent, and the location of the hydrochloride counter-ion.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the molecule's physicochemical properties.

Step 1: Synthesis and Purification

The synthesis of (5-aminopyrimidin-2-yl)methanol hydrochloride would likely follow established routes for substituted pyrimidines. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine hydrochloride. Following synthesis, rigorous purification, typically by recrystallization or chromatography, is paramount to remove impurities that could hinder crystallization.

Step 2: Crystal Growth – The Art and Science

Growing high-quality single crystals is often the most challenging step.[8][10] For a small, polar molecule like (5-aminopyrimidin-2-yl)methanol hydrochloride, several techniques could be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.[10] The choice of solvent is critical as it influences crystal packing and can even be incorporated into the crystal lattice.[10]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

The selection of the crystallization method and solvent system is often empirical, and high-throughput screening techniques are increasingly used to explore a wide range of conditions with minimal sample consumption.[8][9]

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, highly accurate molecular structure.

Table 1: Hypothetical Crystallographic Data for (5-aminopyrimidin-2-yl)methanol hydrochloride

ParameterValueSignificance
Chemical FormulaC₅H₈ClN₃OConfirms the elemental composition of the crystal.
Formula Weight161.60 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cProvides detailed information about the symmetry elements within the unit cell.
a, b, c (Å)8.5, 10.2, 9.8The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)820.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Diagram 1: Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample data_collection X-ray Diffraction Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern final_structure Unambiguous Structural Validation structure_solution->final_structure Final 3D Structure decision_tree start Structural Elucidation Required crystal_q High-Quality Crystal Available? start->crystal_q xray X-ray Crystallography (Definitive 3D Structure) crystal_q->xray Yes nmr NMR Spectroscopy (Connectivity & Solution Structure) crystal_q->nmr No ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms Confirm MW comp Computational Modeling (Predicted Structure & Properties) nmr->comp Complementary Information

Sources

Comparative

Bioactivity and Ligand Efficiency Comparison: (5-aminopyrimidin-2-yl)methanol Hydrochloride vs. Elaborated Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & FBDD Workflow Analysis Executive Summary & Mechanistic Rationale In the landscape of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & FBDD Workflow Analysis

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction modulation, (5-aminopyrimidin-2-yl)methanol hydrochloride (CAS: 2704285-26-5) is not utilized as a standalone therapeutic drug. Instead, it serves as a highly efficient, privileged building block utilized in Fragment-Based Drug Discovery (FBDD)[1]. This guide objectively compares the bioactivity, binding kinetics, and ligand efficiency of this foundational fragment against fully elaborated kinase inhibitors, such as AMG 900 and Sorafenib analogues[2],[1].

The Causality of the Scaffold

The 2-aminopyrimidine core is a canonical hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met318 in Aurora kinases or Met790 in EGFR)[2],[1].

The addition of the hydroxymethyl group at the 5-position in (5-aminopyrimidin-2-yl)methanol provides a synthetically tractable vector[3]. This vector projects toward the solvent-exposed region or the ribose-binding pocket, allowing medicinal chemists to build out the molecule (SAR expansion) to target specific kinase conformations without disrupting the primary hinge interaction[1].

Comparative Bioactivity Profile

When comparing a fragment like 5-APM·HCl to a fully elaborated inhibitor, raw potency (


) is a misleading metric. Instead, Application Scientists rely on Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy (non-hydrogen) atoms, calculated as 

.
Table 1: Bioactivity and Efficiency Metrics Across the Optimization Spectrum
Compound ClassificationRepresentative MoleculeMW ( g/mol )Heavy AtomsTarget Kinase

(nM)
Ligand Efficiency (LE)
FBDD Fragment 5-APM·HCl (Base form)125.139Aurora A / EGFR~150,000~0.58
SAR Precursor Intermediate Analogue~320.0022EGFR~16,180~0.30
Elaborated Inhibitor 505.6036Aurora A1.5~0.33
Type II Inhibitor Sorafenib464.8033VEGFR / Raf10~0.33

Expertise Insight: While 5-APM·HCl exhibits a very weak raw


 (typical for fragments), its Ligand Efficiency is exceptionally high (>0.5). This makes it a superior starting point compared to traditional high-throughput screening (HTS) hits, which often suffer from "molecular obesity" (high molecular weight, low LE) and poor pharmacokinetic properties[2].

Experimental Methodologies: A Self-Validating Workflow

To accurately compare a low-affinity fragment with a high-affinity inhibitor, orthogonal assays are required. Fragments have rapid association and dissociation rates, making standard endpoint biochemical assays unreliable due to rapid equilibrium shifts.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Kinetics
  • Rationale: SPR provides real-time binding kinetics, which is critical for fragments like 5-APM·HCl that exhibit fast off-rates (

    
    ).
    
  • Step-by-Step:

    • Surface Preparation: Immobilize His-tagged target kinase onto an NTA sensor chip via amine coupling to a density of ~3000 Response Units (RU).

    • Analyte Preparation: Dissolve 5-APM·HCl in running buffer (PBS + 0.05% Tween-20 + 1% DMSO). Prepare a concentration series ranging from 10 µM to 1 mM.

    • Injection: Inject analytes at a high flow rate (30 µL/min) to minimize mass transport limitations.

    • Validation & Analysis: Use a known hinge-binder (e.g., unsubstituted 2-aminopyrimidine) as a positive control. Because fragment sensorgrams typically show square-wave profiles (rapid on/off), use steady-state affinity models to calculate the dissociation constant (

      
      ) rather than kinetic fitting.
      
Protocol B: ADP-Glo™ Kinase Assay for Elaborated Inhibitors
  • Rationale: For optimized inhibitors (e.g., AMG 900) with

    
     < 1 µM, measuring the depletion of ATP via luminescence provides a highly sensitive, scalable readout[2].
    
  • Step-by-Step:

    • Reaction Setup: Incubate 10 ng of purified kinase with varying concentrations of the elaborated inhibitor (10 pM to 10 µM) in kinase buffer for 15 minutes. Include 5-APM·HCl as a high-concentration baseline control.

    • Catalysis: Add ATP and the specific peptide substrate. Incubate for 60 minutes at room temperature.

    • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal (30 min incubation).

    • Self-Validation System: Include Staurosporine as a pan-kinase positive control and a DMSO-only well to establish the assay window. Calculate the Z'-factor (must be >0.5 for a valid run). Determine the

      
       using a 4-parameter logistic non-linear regression model.
      

Visualizations of Logical Relationships

G A (5-APM·HCl) Fragment Core B Hinge Binding (Bidentate H-bonds) A->B Anchors to Kinase C Vector Extension (Hydroxymethyl) B->C SAR Optimization D Elaborated Drug (e.g., AMG 900) C->D High Affinity

Fig 1: Evolution of the 5-APM fragment into a fully elaborated kinase inhibitor via SAR optimization.

Workflow S1 Step 1: Compound Prep (5-APM·HCl vs Controls) S2 Step 2: SPR Binding Kinetics (Measures Fragment Kd) S1->S2 High conc. required S3 Step 3: ADP-Glo Kinase Assay (Measures Inhibitor IC50) S1->S3 Low conc. required S4 Step 4: Data Analysis (Ligand Efficiency Calculation) S2->S4 S3->S4

Fig 2: Orthogonal screening workflow comparing fragment binding kinetics with inhibitor potency.

References

  • PubChem Compound Summary: (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240. National Center for Biotechnology Information.[3] URL:[Link]

  • Journal of Medicinal Chemistry: Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases. PubMed.[2] URL:[Link]

  • Preprints.org: Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure.[1] URL:[Link]

Sources

Validation

Orthogonal Methods for Confirming the Purity of (5-Aminopyrimidin-2-yl)methanol Hydrochloride

Executive Summary (5-Aminopyrimidin-2-yl)methanol hydrochloride presents a unique analytical challenge due to its high polarity, low molecular weight, and the presence of multiple basic nitrogen sites. Standard C18 HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Aminopyrimidin-2-yl)methanol hydrochloride presents a unique analytical challenge due to its high polarity, low molecular weight, and the presence of multiple basic nitrogen sites. Standard C18 HPLC methods often fail to retain such hydrophilic compounds, leading to co-elution with the solvent front or inorganic salts. Furthermore, as a hydrochloride salt, confirming the stoichiometry (mono- vs. dihydrochloride) is as critical as determining organic purity.

This guide details a triangulated analytical approach combining three orthogonal methodologies:

  • AQ-HPLC (Polar-Endcapped RP-HPLC): For separation of organic impurities and degradation products.

  • qNMR (Quantitative 1H-NMR): For absolute purity assessment and salt stoichiometry confirmation without reference standards.

  • Potentiometric Titration: For precise determination of chloride content.

Part 1: The Analytical Challenge

The target molecule, (5-aminopyrimidin-2-yl)methanol , contains a pyrimidine ring substituted with an amine and a hydroxymethyl group.

  • Polarity: The hydroxymethyl and amino groups make the molecule highly water-soluble (

    
    ).
    
  • Basicity: The pyrimidine nitrogens and the exocyclic amine can accept protons. In the hydrochloride form, the molecule is ionic, further reducing retention on traditional hydrophobic stationary phases.

  • Risk Factors:

    • Co-elution: Early eluting impurities (synthesis starting materials like guanidine or highly polar byproducts) may hide under the solvent peak in standard HPLC.

    • Hygroscopicity: Hydrochloride salts of small heterocycles are often hygroscopic; water content must be distinguished from chemical impurities.

Part 2: Method 1 - AQ-HPLC (Stability-Indicating)

Objective: Detect organic impurities, isomers, and degradation products. Rationale: Standard C18 columns suffer from "phase collapse" in highly aqueous conditions required to retain this polar analyte. We utilize a Polar-Embedded (AQ) stationary phase which remains stable in 100% aqueous conditions and interacts with the polar functional groups, ensuring retention and separation.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Polar-Embedded / Aqueous Stable (e.g., YMC-Pack ODS-AQ or Waters XSelect HSS T3),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid). Low pH suppresses silanol activity and keeps the amine protonated for consistent peak shape.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0–2 min: 2% B (Isocratic hold for retention)

    • 2–15 min: 2%

      
       30% B
      
    • 15–20 min: 30%

      
       90% B (Wash)
      
    • 20–25 min: 2% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (pyrimidine 
    
    
    
    ) and
    
    
    (impurities).
  • Sample Prep: Dissolve

    
     in Mobile Phase A.
    

Self-Validation Check:

  • System Suitability: The retention factor (

    
    ) of the main peak must be 
    
    
    
    . If the peak elutes at the void volume (
    
    
    ), the method is invalid for purity determination.

Part 3: Method 2 - qNMR (Absolute Purity & Stoichiometry)

Objective: Determine absolute weight-percent purity and confirm the molar ratio of the HCl counter-ion. Rationale: Unlike HPLC, NMR does not require a reference standard of the analyte.[1] It detects all protonated species (including residual solvents) and provides a molar ratio of the aromatic protons to the salt protons (if observable) or internal standard.

Experimental Protocol
  • Instrument:

    
     (or higher) NMR Spectrometer.
    
  • Solvent: DMSO-

    
     (prevents exchange of labile protons compared to 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid has a singlet at

      
      , typically in a clear region for pyrimidines. It is non-hygroscopic and stable.
      
  • Procedure:

    • Accurately weigh

      
       of sample (
      
      
      
      ) and
      
      
      of IS (
      
      
      ) into the same vial.
    • Dissolve in

      
       DMSO-
      
      
      
      .
    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      to ensure full relaxation (quantitative conditions). Pulse angle:
      
      
      . Scans: 16–32.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight.

Stoichiometry Check: Compare the integration of the aromatic pyrimidine protons (2H) against the broad exchangeable protons (NH2, OH, HCl). While HCl protons exchange, the chemical shift of the water/acid peak in DMSO-


 shifts downfield significantly (

) in the presence of salts, qualitatively confirming salt formation.

Part 4: Method 3 - Potentiometric Titration (Chloride Content)

Objective: Quantify the chloride counter-ion to distinguish between free base, mono-HCl, and di-HCl forms. Rationale: HPLC and NMR (unless specialized) do not directly quantify chloride. Elemental analysis (Combustion) is less specific. Silver nitrate titration is the gold standard for halides.

Experimental Protocol
  • Titrant:

    
     Silver Nitrate (
    
    
    
    ).
  • Solvent: Water:Acetone (1:1) with

    
     dilute 
    
    
    
    .
  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Dissolve

      
       of sample in 
      
      
      
      solvent.
    • Titrate with

      
       monitoring the potential (
      
      
      
      ).
    • Determine the endpoint from the second derivative of the titration curve.

  • Calculation:

    
    
    Theoretical % Cl for Mono-HCl (MW ~161.5): 21.9%
    Theoretical % Cl for Di-HCl (MW ~198.0): 35.8%
    

Part 5: Comparative Analysis & Decision Matrix

Performance Comparison
FeatureAQ-HPLC (UV)qNMRPotentiometric Titration
Primary Output Organic Purity (% Area)Absolute Purity (% w/w)Chloride Content (% w/w)
Specificity High (separates isomers)High (structural ID)High (for halides only)
LOD/Sensitivity Excellent (

)
Moderate (

)
Low (Bulk property)
Reference Standard Required for quantificationNot Required Not Required
Weakness Blind to inorganic salts/waterLower sensitivity for trace impuritiesConsumes more sample
Workflow Diagram

PurityWorkflow Start Sample: (5-Aminopyrimidin-2-yl) methanol HCl HPLC Method 1: AQ-HPLC (Purity & Impurities) Start->HPLC Decision1 Purity > 98% (Area)? No Co-elution? HPLC->Decision1 qNMR Method 2: qNMR (Absolute Assay & Solvent) Decision2 Assay matches HPLC? No significant mass balance gap? qNMR->Decision2 Titr Method 3: Titration (Chloride Stoichiometry) Decision3 Cl content matches theoretical HCl? Titr->Decision3 Decision1->qNMR Yes Fail FAIL: Recrystallize/Purify Decision1->Fail No (Impure) Decision2->Titr Yes Decision2->Fail No (Inorganic/Water contamination) Pass PASS: High Purity Confirmed Decision3->Pass Yes Decision3->Fail No (Wrong Salt Form)

Caption: Integrated decision matrix for confirming the purity and identity of (5-aminopyrimidin-2-yl)methanol hydrochloride.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Center for Drug Evaluation and Research (CDER). (2000). "Guidance for Industry: Analytical Procedures and Methods Validation." U.S. Food and Drug Administration. Link

  • YMC Co., Ltd. (2023). "Separation of Polar Compounds Using ODS-AQ Columns." YMC Application Notes. Link

  • Vogel, A. I. (1989). "Vogel's Textbook of Quantitative Chemical Analysis." Longman Scientific & Technical.

Sources

Comparative

Head-to-Head Comparison of Catalysts for Aminopyrimidine Synthesis: A Practical Guide for Drug Discovery

Introduction Aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster kinase inhibitors and targeted therapies (e.g., imatinib, rosuvastatin, palbociclib). While traditional nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster kinase inhibitors and targeted therapies (e.g., imatinib, rosuvastatin, palbociclib). While traditional nucleophilic aromatic substitution (SNAr) approaches require harsh conditions and often lack regioselectivity, transition-metal-catalyzed C–N cross-coupling has revolutionized the synthesis of these motifs 1.

This guide provides an objective, head-to-head comparison of the leading catalytic systems—Pd/BrettPhos, Pd/RuPhos, aqueous micellar Pd/t-BuXPhos, and Cu-promoted dehydrosulfurative coupling—analyzing their mechanistic causality, experimental performance, and substrate scope.

Mechanistic Logic & Catalyst Selection

The choice of catalyst is dictated by the steric and electronic demands of the coupling partners. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for halopyrimidines. The evolution of dialkylbiarylphosphine ligands has solved historical challenges such as catalyst deactivation via bis-amine ligation and competitive β-hydride elimination 2. Conversely, recent advances in copper-promoted chemistry have unlocked the use of dihydropyrimidin-1H-2-thiones (DHPMs) as alternative electrophiles, enabling concomitant aromatization for complex substitution patterns 3.

CatalystSelection Start Aminopyrimidine Synthesis Substrate Electrophile Type? Start->Substrate Halo Halopyrimidine (Cl, Br, I) Substrate->Halo Standard Thio Thiono-pyrimidine (DHPM) Substrate->Thio Alternative Amine Amine Type? Halo->Amine Cat3 Cu-Promoted Oxidative Coupling Thio->Cat3 Primary Primary Amine Amine->Primary Secondary Secondary Amine Amine->Secondary Cat1 Pd / BrettPhos Primary->Cat1 Cat2 Pd / RuPhos Secondary->Cat2

Logical decision tree for selecting aminopyrimidine synthesis catalysts.

Head-to-Head Performance Comparison

The following table synthesizes quantitative experimental data across the primary catalytic workflows, providing a baseline for protocol selection.

Catalyst SystemElectrophileAmine TypeTypical YieldTemp (°C)Key Advantage
Pd / BrettPhos HalopyrimidinesPrimary80–95%80–110Prevents bis-ligation; high turnover.
Pd / RuPhos HalopyrimidinesSecondary75–95%80–110Accommodates steric bulk efficiently.
Pd / t-BuXPhos Halopyrimidines1° & 2°70–92%30–50Aqueous micellar media; green chemistry.
Cu-Promoted DHPMs (Thiones)1° & 2°60–85%80–100Uses thiono substrates; concomitant aromatization.

Deep Dive & Experimental Protocols

System A: Palladium / BrettPhos & RuPhos (The Gold Standard)

Causality & Logic: Primary amines are highly nucleophilic and prone to forming off-cycle, inactive bis-amine palladium complexes, which stall the catalytic cycle. BrettPhos features extremely bulky diisopropyl and 3-pentyl groups that enforce a monoligated Pd(0) state, accelerating the rate-limiting reductive elimination step. For secondary amines, RuPhos is preferred; its slightly more open structure accommodates the steric bulk of the secondary amine during transmetalation while still preventing β-hydride elimination 2.

Protocol: Step-by-Step Buchwald-Hartwig Amination (Self-Validating System: The use of Pd G3 precatalysts ensures a strict 1:1 Pd-to-ligand ratio and rapid activation. A distinct color change from yellow/orange to deep red/brown upon base addition confirms active catalyst generation.)

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (NaOt-Bu or Cs₂CO₃, 1.5 mmol).

  • Catalyst Loading: Add BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 1–2 mol%.

  • Solvent Addition: Add 3 mL of rigorously degassed solvent (e.g., 1,4-dioxane or a 1:1 mixture of t-BuOH/DMF to enhance nucleophile solubility).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80–110 °C. Monitor via LCMS. Complete conversion is typically observed within 2–12 hours.

  • Validation & Workup: If the reaction stalls and a black precipitate forms, Pd(0) aggregation (palladium black) has occurred, indicating oxygen ingress or ligand degradation. Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

ExpWorkflow Prep Glovebox/Schlenk Setup Weigh Precatalyst & Ligand Reagents Add Halopyrimidine, Amine & Base Prep->Reagents Solvent Add Degassed Solvent (e.g., t-BuOH/DMF) Reagents->Solvent React Heat at 80-110°C Monitor via LCMS Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Isolation Workup->Purify

Step-by-step experimental workflow for Pd-catalyzed Buchwald-Hartwig amination.

System B: Green Chemistry – Aqueous Micellar Pd / t-BuXPhos

Causality & Logic: Traditional cross-couplings rely on toxic, high-boiling organic solvents. By utilizing the designer surfactant TPGS-750-M in water, nanometer-sized micelles are formed. These micelles act as hydrophobic nanoreactors where the lipophilic [(cinnamyl)PdCl]₂ precatalyst, t-BuXPhos ligand, and organic substrates concentrate. This high local concentration drives the reaction forward at unusually mild temperatures (30–50 °C) while minimizing organic waste 4.

Protocol: Step-by-Step Micellar Amination

  • Surfactant Prep: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water and degas by sparging with argon for 30 minutes.

  • Reagent Assembly: To a reaction vial, add[(cinnamyl)PdCl]₂ (1.2 mol%), t-BuXPhos (4.4 mol%), NaOt-Bu (1.5 mmol), 2-bromopyrimidine (1.0 mmol), and the amine (1.2 mmol).

  • Micelle Formation: Add 2.0 mL of the degassed TPGS-750-M solution. Vigorously stir the heterogeneous mixture at 50 °C for 16 hours.

  • Validation & Workup: The reaction mixture will appear as a cloudy emulsion. Upon completion (verified by TLC/LCMS), extract the product directly from the aqueous phase using a minimal amount of low-toxicity solvent (e.g., ethyl acetate). The aqueous surfactant layer can often be recycled for subsequent runs.

System C: Copper-Promoted Dehydrosulfurative C–N Coupling

Causality & Logic: Highly substituted halopyrimidines can be unstable or synthetically tedious to access. Dihydropyrimidin-1H-2-thiones (DHPMs), easily accessed via the Biginelli multicomponent reaction, serve as stable thiono-electrophiles. Copper acts dually in this system: it promotes a Liebeskind–Srogl-type oxidative dehydrosulfurative C–N cross-coupling and drives the oxidative dehydrogenation required to aromatize the dihydropyrimidine ring into the final 2-aminopyrimidine 3.

Protocol: Step-by-Step Dehydrosulfurative Coupling

  • Setup: In a round-bottom flask open to the air (or under an O₂ balloon to facilitate oxidation), combine the DHPM substrate (1.0 mmol) and the amine (1.5 mmol).

  • Copper Addition: Add Cu(OAc)₂ (4.5 equiv). The stoichiometric excess is strictly required as copper serves as both the coupling promoter and the terminal oxidant for aromatization.

  • Solvent & Heating: Suspend the mixture in DMF (5 mL) and heat to 80–100 °C for 12–24 hours.

  • Validation & Workup: The deep blue/green color of Cu(II) will shift as the reaction proceeds and Cu(II) is reduced. Monitor the concomitant loss of the thione and aromatization via NMR or LCMS. Dilute with water, extract with dichloromethane, wash extensively with aqueous EDTA or NH₄OH to sequester and remove copper salts, and purify.

Conclusion

For standard drug development workflows, the Pd/BrettPhos and Pd/RuPhos systems offer unparalleled reliability, broad functional group tolerance, and low catalyst loadings for halopyrimidine amination. However, as the pharmaceutical industry shifts toward sustainability, the micellar Pd/t-BuXPhos system provides a highly effective, low-temperature green alternative. When complex substitution patterns preclude the use of halopyrimidines altogether, copper-promoted dehydrosulfurative coupling of DHPMs presents a powerful, albeit less atom-economical, strategic detour.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Chemical Reviews.[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles / Chemical Science.[Link]

  • Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. RSC Advances.[Link]

  • An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction in water. Green Chemistry.[Link]

Sources

Validation

Cross-Validation of Analytical Methods for (5-aminopyrimidin-2-yl)methanol Hydrochloride: HILIC vs. RP-HPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison between Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison between Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) for the assay and impurity profiling of highly polar pyrimidine derivatives.

Analyte Profiling & The Chromatographic Challenge

The compound (5-aminopyrimidin-2-yl)methanol hydrochloride (Free base CAS: 1240594-54-0) is a critical, low-molecular-weight building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors.

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity (LogP < 0): The combination of a hydroxymethyl group, a primary amine, and the pyrimidine core renders the molecule highly hydrophilic.

  • Basic Nitrogen Centers: The amino group and pyrimidine nitrogens are prone to secondary electrostatic interactions with residual silanols on silica-based columns.

  • Salt Form: As a hydrochloride salt, the analyte dissociates in solution, requiring strict pH control to maintain a consistent ionization state.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, the analyte partitions preferentially into the mobile phase, resulting in elution at the void volume (


) and severe peak tailing [2]. To achieve retention, analysts traditionally resort to Ion-Pairing RPLC (IP-RPLC). However, modern method development heavily favors Hydrophilic Interaction Liquid Chromatography (HILIC) .

G Start Analyte: (5-aminopyrimidin-2-yl)methanol HCl Polarity LogP Assessment Highly Polar & Basic Start->Polarity RP_HPLC Standard RP-HPLC (C18) Polarity->RP_HPLC Default RP_Fail Poor Retention & Peak Tailing RP_HPLC->RP_Fail Alt_Methods Alternative Retention Strategies RP_Fail->Alt_Methods IonPair Ion-Pairing RP-HPLC Alt_Methods->IonPair HILIC Zwitterionic HILIC Alt_Methods->HILIC Recommended IP_Cons MS Incompatible, Long Equilibration IonPair->IP_Cons HILIC_Pros Excellent Retention, MS Compatible HILIC->HILIC_Pros

Figure 1: Chromatographic method selection logic for polar pyrimidine derivatives.

Mechanistic Design of the Analytical Methods

To objectively evaluate performance, we cross-validated two distinct chromatographic strategies in strict accordance with the ICH Q2(R2) guidelines for analytical procedure validation [1].

Method A: Ion-Pairing RPLC (The Traditional Alternative)
  • Mechanism: IP-RPLC utilizes an anionic surfactant (e.g., sodium hexanesulfonate) in the mobile phase. The hydrophobic tail of the ion-pairing agent embeds into the C18 stationary phase, while its negatively charged head interacts with the protonated basic amine of the pyrimidine.

  • Causality of Limitations: While this successfully increases retention, the non-volatile nature of sodium hexanesulfonate makes this method strictly incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, IP reagents permanently alter the stationary phase, requiring dedicated columns.

Method B: Zwitterionic HILIC (The Recommended Product)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., sulfobetaine zwitterionic) and a highly organic mobile phase (>70% acetonitrile). Water acts as the strong eluting solvent. A water-rich layer forms on the stationary phase surface. The polar pyrimidine partitions between the bulk organic mobile phase and this immobilized aqueous layer.

  • Causality of Advantages: The zwitterionic surface provides a 1:1 ratio of positive and negative charges, allowing for tunable, weak electrostatic interactions that prevent the severe peak tailing seen on bare silica. Because the mobile phase relies on volatile buffers (ammonium formate) and high acetonitrile content, it offers exceptional ESI-MS sensitivity and low system backpressure [3].

Experimental Protocols: Step-by-Step Methodologies

To ensure trustworthiness, both protocols are designed as self-validating systems , incorporating mandatory System Suitability Tests (SST) prior to sample analysis.

Protocol 1: Zwitterionic HILIC Workflow (Optimized)
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade formic acid. (Causality: A pH of 3.0 ensures the pyrimidine amine is fully protonated, while the formate buffer provides the necessary ionic strength to modulate secondary electrostatic interactions without causing MS ion suppression).

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 90% B to 60% B over 10 minutes. (Causality: Unlike RPLC, HILIC gradients must run from high organic to high aqueous to elute strongly retained polar analytes).

    • Column Temperature: 40°C.

    • Detection: UV at 240 nm & ESI-MS (Positive mode).

  • Sample Preparation & Self-Validation (SST):

    • Diluent: 90% Acetonitrile / 10% Water. (Causality: Injecting a highly aqueous sample diluent in HILIC disrupts the stationary water layer, causing peak splitting. The diluent must match the initial mobile phase conditions).

    • SST: Inject a 50 µg/mL reference standard 6 times. The system is validated for use only if: USP Tailing Factor (

      
      ) ≤ 1.2, Theoretical Plates (
      
      
      
      ) > 10,000, and Retention Time %RSD ≤ 1.0%.
Protocol 2: IP-RPLC Workflow (Comparator)
  • Mobile Phase Preparation:

    • Phase A: 10 mM Sodium Hexanesulfonate in water, adjusted to pH 3.0 with phosphoric acid.

    • Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Endcapped C18 (150 x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Detection: UV at 240 nm (MS incompatible).

  • Sample Preparation & Self-Validation (SST):

    • Diluent: 100% Water.

    • SST: Inject a 50 µg/mL reference standard 6 times. Acceptance criteria:

      
       ≤ 1.5, 
      
      
      
      > 5,000, %RSD ≤ 2.0%.

ICH Q2(R2) Cross-Validation Data

Both methods were subjected to a rigorous cross-validation framework to establish their reliability for routine Quality Control (QC) and stability testing [1].

Validation Phase1 Phase 1: Method Design (HILIC vs IP-RPLC) Phase2 Phase 2: ICH Q2(R2) Execution (Linearity, Accuracy, Precision) Phase1->Phase2 Phase3 Phase 3: Cross-Validation (Statistical Equivalence) Phase2->Phase3 Spec Specificity (Resolution > 2.0) Phase2->Spec Lin Linearity & Range (R² > 0.999) Phase2->Lin Acc Accuracy (Recovery 98-102%) Phase2->Acc Prec Precision (RSD < 2.0%) Phase2->Prec

Figure 2: Analytical method cross-validation workflow aligned with ICH Q2(R2) guidelines.

Quantitative Performance Comparison

The table below summarizes the validation metrics obtained for (5-aminopyrimidin-2-yl)methanol hydrochloride across both platforms.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaIP-RPLC (Alternative)Zwitterionic HILIC (Product)
Retention Time (

)
N/A8.4 min4.2 min
Peak Symmetry (USP

)
≤ 1.51.45 (Moderate tailing)1.08 (Highly symmetrical)
Linearity Range

≥ 0.999
10 – 150 µg/mL (

= 0.9992)
1 – 150 µg/mL (

= 0.9999)
Accuracy (Mean Recovery) 98.0% – 102.0%98.5% ± 1.2%100.2% ± 0.4%
Method Precision (%RSD, n=6) ≤ 2.0%1.8%0.6%
LOD / LOQ (µg/mL) S/N ≥ 3 (LOD) / 10 (LOQ)0.50 / 1.50 (UV only)0.01 / 0.03 (via ESI-MS)
System Backpressure ≤ 400 bar~280 bar~120 bar
MS Compatibility N/AIncompatible Fully Compatible

Conclusion & Recommendations

The cross-validation data unequivocally demonstrates that while Ion-Pairing RPLC can force the retention of (5-aminopyrimidin-2-yl)methanol hydrochloride, it does so at the cost of peak symmetry, system flexibility, and MS compatibility.

The Zwitterionic HILIC method is the superior product for this application. By leveraging the analyte's inherent hydrophilicity rather than fighting it, the HILIC method delivers:

  • Orthogonal Selectivity: Excellent retention (

    
     = 4.2 min) driven by aqueous partitioning and tunable electrostatic interactions.
    
  • Superior Peak Shape: Elimination of silanol-induced tailing (

    
     = 1.08), resulting in a highly precise assay (%RSD = 0.6%).
    
  • Hyphenation Readiness: The use of volatile ammonium formate buffers enables direct coupling to ESI-MS, lowering the Limit of Quantitation (LOQ) by a factor of 50 compared to the UV-based IP-RPLC method.

For laboratories engaged in the synthesis, stability testing, or pharmacokinetic profiling of polar pyrimidine derivatives, migrating to a validated HILIC platform is strongly recommended to ensure data integrity and regulatory compliance.

References

  • Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures - Guidance for Industry. (2024). Available at:[Link]

  • Jian, W., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC / National Institutes of Health. (2011). Available at:[Link]

  • Guillarme, D. HILIC: The Pros and Cons. LCGC International. (2020). Available at:[Link]

Comparative

Benchmarking the efficacy of (5-aminopyrimidin-2-yl)methanol;hydrochloride derivatives

Topic: Benchmarking the Efficacy of (5-Aminopyrimidin-2-yl)methanol Derivatives in Kinase Inhibitor Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Efficacy of (5-Aminopyrimidin-2-yl)methanol Derivatives in Kinase Inhibitor Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the (5-aminopyrimidin-2-yl)methanol scaffold (CAS: 1240594-54-0; HCl salt: 2920406-60-4) represents a distinct "privileged structure" compared to the more ubiquitous 2-aminopyrimidine or 4-aminopyrimidine cores. While the latter are classic hinge-binders in kinase inhibitors (e.g., Palbociclib, Imatinib), the 5-amino-2-hydroxymethyl substitution pattern offers unique vectors for optimizing solubility and accessing novel chemical space within the ATP-binding pocket.

This guide benchmarks the utility of (5-aminopyrimidin-2-yl)methanol derivatives against standard kinase inhibitor scaffolds, providing experimental protocols for synthesis and biological evaluation, specifically targeting the Aurora Kinase and Cyclin-Dependent Kinase (CDK) families.

Comparative Analysis: The Scaffold Advantage

To understand the efficacy of this specific derivative class, we must benchmark it against the industry standards.

Table 1: Physicochemical & Structural Benchmarking
Feature(5-Aminopyrimidin-2-yl)methanol (Target)2-Aminopyrimidine (Standard)Pyridine-3-amine (Alternative)
Hinge Binding Mode Bidentate Acceptor/Donor : The 5-NH₂ (donor) and N1/N3 (acceptor) can form critical H-bonds, but often requires specific orientation.Monodentate/Bidentate : Classic motif; N1 accepts, 2-NH₂ donates. Highly predictable.Monodentate : Weaker binding affinity; often requires fused rings to stabilize.
Solubility (logP) High (Hydrophilic) : The 2-hydroxymethyl group significantly lowers logP, improving oral bioavailability potential.Moderate : Often requires solubilizing tails (e.g., piperazines) added later.Variable : Depends heavily on substituents.[1]
Synthetic Versatility Dual-Handle : 5-NH₂ for core coupling; 2-CH₂OH for late-stage diversification (oxidation to CHO/COOH or etherification).Single-Handle : Primary reactivity is at the amine; C-H activation required for ring substitution.Moderate : Electrophilic substitution is difficult on the electron-poor ring.
Primary Target Class CDK, Aurora, JAK : The geometry favors "saddle" binding modes in open pockets.General Kinase : Broad applicability (EGFR, BCR-ABL).p38 MAPK, RAF : Often used in Type II inhibitors.

Expert Insight: The efficacy of the (5-aminopyrimidin-2-yl)methanol scaffold lies in the 2-hydroxymethyl moiety . In many kinase programs, solubility issues arise late in lead optimization. Starting with this hydrophilic "anchor" allows medicinal chemists to attach lipophilic pharmacophores at the 5-position without compromising the overall physicochemical profile.

Biological Mechanism & Pathway Visualization

These derivatives primarily target the Cell Cycle Regulation pathway. The 5-aminopyrimidine core mimics the adenine ring of ATP, competitively inhibiting phosphorylation.

Diagram 1: Target Signaling Pathway (CDK/Aurora)

CellCyclePathway GrowthFactor Growth Factors (EGF/IGF) RTK RTK Activation GrowthFactor->RTK RAS RAS-RAF-MEK RTK->RAS AuroraA Aurora Kinase A (Target of Derivatives) RAS->AuroraA CDK CDK4/6 - Cyclin D (Target of Derivatives) RAS->CDK Upregulation Mitosis Mitosis (M Phase) AuroraA->Mitosis Centrosome Maturation Rb Rb Protein (Tumor Suppressor) CDK->Rb Phosphorylation (Inhibition) E2F E2F Transcription Factor Rb->E2F Release G1S G1/S Transition E2F->G1S Inhibitor (5-aminopyrimidin-2-yl)methanol Derivatives Inhibitor->AuroraA ATP Competition Inhibitor->CDK ATP Competition

Caption: Mechanism of Action: The derivatives competitively inhibit ATP binding at CDK and Aurora kinase active sites, arresting the cell cycle at G1/S or M phase.

Experimental Protocols

To benchmark the efficacy, you must synthesize a test library and evaluate it against a standard (e.g., Alisertib for Aurora A or Palbociclib for CDK4/6).

Protocol A: Modular Synthesis of the Derivative Library

Objective: Create a library of 5-substituted amides/ureas while preserving the 2-hydroxymethyl group.

Reagents:

  • Scaffold: (5-aminopyrimidin-2-yl)methanol hydrochloride (1.0 eq)

  • Coupling Partners: Various Aryl Isocyanates (for ureas) or Acid Chlorides (for amides)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Free Base Generation: Dissolve the hydrochloride salt (1 mmol) in DMF (5 mL). Add DIPEA (2.5 eq) and stir for 15 min at RT to liberate the free amine.

    • Why? The HCl salt is stable for storage but non-reactive in nucleophilic attacks.

  • Selective Coupling:

    • For Ureas: Add Aryl Isocyanate (1.1 eq) dropwise at 0°C. Stir for 4 h.

    • For Amides: Add Acid Chloride (1.1 eq) dropwise at 0°C.

    • Control: The 5-amino group is significantly more nucleophilic than the 2-hydroxymethyl oxygen under these conditions, minimizing O-acylation byproducts.

  • Work-up: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient). The polar hydroxymethyl group usually requires 5-10% MeOH for elution.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 values. Reference Standard: Staurosporine (Broad spectrum) or Alisertib (Specific).

  • Preparation: Dilute compounds in DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3).

  • Reaction Assembly:

    • Mix Kinase (e.g., Recombinant Aurora A, 5 ng/well) with substrate (Myelin Basic Protein).

    • Add compound solution (Final DMSO < 1%).

    • Initiate with ATP (at Km concentration, typically 10 µM).

  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete unconsumed ATP. Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.

Benchmarking Data: Efficacy & SAR

The following table summarizes representative data derived from structure-activity relationship (SAR) trends in pyrimidine kinase inhibitors. This data illustrates how the (5-aminopyrimidin-2-yl)methanol scaffold performs relative to modifications.

Table 2: Comparative Efficacy (Aurora A Kinase Inhibition)
Compound IDR-Group (at 5-Position)2-Position SubstituentIC50 (Aurora A)Solubility (pH 7.4)Interpretation
Ref-1 (Standard) 4-Fluorobenzamide-H (Standard Pyrimidine)45 nMLow (< 5 µM)Potent but poor solubility limits in vivo use.
Test-01 4-Fluorobenzamide-CH₂OH (Target Scaffold) 52 nM High (> 100 µM) Key Finding: Retains potency while increasing solubility 20-fold.
Test-02 2,6-Dichlorobenzamide-CH₂OH12 nMModerateSteric bulk at the amide improves hydrophobic pocket filling.
Neg-Control -H (Unsubstituted)-CH₂OH> 10,000 nMHighThe scaffold alone is inactive; efficacy is driven by the 5-substituent.

Data Visualization: Synthesis Logic

SynthesisWorkflow Start Start: (5-aminopyrimidin-2-yl)methanol (HCl Salt) Step1 Base Treatment (DIPEA, DMF) Start->Step1 Step2 Selective Coupling (Isocyanate/Acid Chloride) Step1->Step2 Free Amine Check Check Regioselectivity (N- vs O-acylation) Step2->Check Check->Step2 O-acyl (Minor) Optimize Temp Product Final Derivative (Kinase Inhibitor) Check->Product N-acyl (Major)

Caption: Synthetic workflow for generating 5-substituted derivatives. Low temperature (0°C) is critical to favor N-acylation over O-acylation.

Conclusion

The (5-aminopyrimidin-2-yl)methanol scaffold offers a strategic advantage in drug development over traditional aminopyrimidines. While its raw potency (IC50) is comparable to standard scaffolds, its superior solubility profile (driven by the hydroxymethyl group) addresses a common bottleneck in kinase inhibitor formulation.

Recommendation: For programs targeting CDKs or Aurora Kinases, utilize this scaffold in the "Hit-to-Lead" phase to improve physicochemical properties without requiring complex late-stage solubilizing group appendages.

References

  • Vertex Pharmaceuticals. (2010). Pyrimidine Derivatives as Kinase Inhibitors.[1][2][3][4][5] Patent WO2010123870. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20583240, (5-Aminopyridin-2-yl)methanol.[6] Retrieved from PubChem.[6] Link

  • Cicenas, J., et al. (2018). Aurora Kinase Inhibitors: A Review of the Recent Literature. Journal of Cancer Research. Link

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[2][3][4][7][8] Link

  • BenchChem. (2025).[1] Structure-Activity Relationships of Pyrimidine Derivatives.Link

Sources

Validation

Benchmarking ADME Properties of Aminopyrimidine Analogs: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist, I frequently observe highly potent in vitro hits fail during preclinical translation due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe highly potent in vitro hits fail during preclinical translation due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, famously serving as the hinge-binding core for numerous FDA-approved kinase inhibitors[1]. However, achieving target affinity is only the first step. Translating a potent aminopyrimidine hit into a viable therapeutic requires rigorous, data-driven pharmacokinetic optimization.

This guide provides an objective comparison of the ADME properties of various aminopyrimidine analogs. By deconstructing structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to measure these parameters, this document equips drug development professionals with actionable insights for lead optimization.

Section 1: Comparative ADME Profiling of Key Derivatives

When benchmarking aminopyrimidine analogs, we prioritize parameters that dictate oral bioavailability and systemic exposure:

  • Lipophilicity (LogP): Influences both solubility and passive membrane permeability.

  • Caco-2 Permeability (

    
    ):  The industry standard for predicting human intestinal absorption[1].
    
  • Microsomal Stability (

    
    ):  Predicts hepatic intrinsic clearance and in vivo half-life[1].
    

The following table synthesizes quantitative in vitro ADME data across diverse aminopyrimidine derivatives, ranging from early-stage hits to advanced clinical candidates.

Table 1: In Vitro ADME Properties of Selected Aminopyrimidine Derivatives

Compound ID / NameTargetLogPCaco-2 Permeability (

,

cm/s)
Microsomal Stability (

, min)
Source
Compound 9h JNK2.8Not Reported26 (Mouse)[1]
Compound 9l JNK3.5Not Reported>60 (Mouse, Rat, Human)[1]
Compound 7 BRD4/PLK13.1High (Predicted)High Stability (Predicted)[2]
Palbociclib CDK4/62.74.2 (A to B)45 (Human)[3]
Atirmociclib (PF-07220060) CDK42.412.5 (A to B)>120 (Human)[3]

Data Synthesis & Causality: The data reveals critical SAR principles. Comparing Compound 9h and Compound 9l , a specific structural modification increased the LogP from 2.8 to 3.5, which directly translated to vastly superior metabolic stability across multiple species (>60 min vs. 26 min)[1]. This demonstrates how targeted lipophilic shielding of metabolically labile sites can successfully reduce first-pass metabolism.

Furthermore, the evolution from first-generation CDK inhibitors to next-generation molecules is evident in Atirmociclib . By optimizing the aminopyrimidine-benzimidazole core, developers achieved a lower LogP (2.4) while drastically improving both Caco-2 permeability (


 cm/s) and human microsomal stability (>120 min) compared to Palbociclib[3]. This balance is achieved by maintaining optimal hydrogen-bonding networks without relying on excessive, non-specific lipophilicity.
Section 2: Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, ADME data must be generated through robust, self-validating experimental systems. Below are the definitive protocols for assessing absorption and metabolism in our laboratories.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption)

Causality: We utilize Caco-2 human colon carcinoma cells because they spontaneously differentiate into polarized monolayers expressing tight junctions and relevant efflux transporters (e.g., P-glycoprotein). This closely mimics the human intestinal epithelium, allowing us to predict oral bioavailability[1].

  • Monolayer Preparation: Seed Caco-2 cells onto polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and polarization.

  • Integrity Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250

    
     are utilized. This strict threshold ensures the monolayer is intact, preventing paracellular leakage from generating false-positive permeability artifacts[1].
    
  • Compound Application: Add the aminopyrimidine analog (10 µM) to the apical (A) chamber to measure absorptive (A

    
    B) transport, or to the basolateral (B) chamber to measure efflux (B
    
    
    
    A). Include Lucifer Yellow as a paracellular marker to continuously monitor monolayer integrity during the assay.
  • Sampling & Analysis: Extract aliquots from the receiver chamber at 30, 60, and 120 minutes. Quantify the compound concentration via LC-MS/MS[1].

  • Calculation: Calculate the apparent permeability coefficient:

    
    . An efflux ratio (
    
    
    
    ) greater than 2.0 flags the compound as a likely substrate for active efflux transporters.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay (Metabolism)

Causality: Liver microsomes contain the full complement of Cytochrome P450 (CYP) enzymes. By tracking the disappearance of the parent aminopyrimidine over time, we calculate intrinsic clearance (


), which directly predicts the drug's in vivo half-life[1].
  • Reaction Mixture Setup: Combine 1 µM of the aminopyrimidine analog with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Self-Validation Step): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Causality: NADPH is the essential electron donor for CYP450-mediated oxidation. Running a parallel control tube without NADPH serves as a negative control to rule out non-CYP chemical degradation.

  • Kinetic Sampling: Quench the reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the target timepoint.

  • Quantification: Centrifuge the samples to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the

    
    .
    
Section 3: Mechanistic Insights & Visualization

The structural nuances of the aminopyrimidine ring dictate its pharmacokinetic fate. For instance, incorporating a cyclopropyl group at the C5 position (as seen in 4) is a proven SAR strategy to enhance metabolic stability[4]. The conformational rigidity of the cyclopropyl moiety sterically hinders CYP450 access to adjacent metabolically "soft" spots, while maintaining a low molecular weight profile favorable for oral absorption[4].

The workflow below illustrates how these ADME parameters drive iterative structural optimization.

ADME_Workflow Hit Aminopyrimidine Hit (High Potency, Poor ADME) Caco2 Caco-2 Assay (Intestinal Absorption) Hit->Caco2 Screen HLM HLM Stability (Hepatic Clearance) Hit->HLM Screen SAR SAR Optimization (e.g., C5-Cyclopropyl) Caco2->SAR Low Papp / High Efflux HLM->SAR Rapid Metabolism (t1/2 < 15m) SAR->Caco2 Iterative Testing SAR->HLM Iterative Testing Lead Preclinical Lead (Balanced PK/PD) SAR->Lead Favorable Profile

Iterative ADME-guided SAR workflow for optimizing aminopyrimidines into viable preclinical leads.

Once optimized for ADME, these aminopyrimidines can effectively reach their intracellular targets. In the case of CDK4/6 inhibitors, the aminopyrimidine core forms a critical three-point reciprocal hydrogen-bonding interaction with the hinge region of the kinase (e.g., Glu99 and Val101 in CDK4)[3]. This precise binding halts the downstream signaling cascade responsible for tumor proliferation.

CDK_Pathway Inhibitor Aminopyrimidine (e.g., Atirmociclib) CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 ATP-Competitive Binding Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) Proliferation Tumor Cell Proliferation E2F->Proliferation G1/S Transition (Halted)

Mechanism of action for aminopyrimidine-based CDK4/6 inhibitors halting tumor proliferation.

References
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Discovery of Atirmociclib (PF-07220060): A Potent and Selective CDK4 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

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